molecular formula C9H11NO2 B2974706 3-(6-Methyl-pyridin-2-YL)-propionic acid CAS No. 842971-94-2

3-(6-Methyl-pyridin-2-YL)-propionic acid

Cat. No.: B2974706
CAS No.: 842971-94-2
M. Wt: 165.192
InChI Key: PJMIURVMDXNNSP-UHFFFAOYSA-N
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Description

3-(6-Methyl-pyridin-2-YL)-propionic acid is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.192. The purity is usually 95%.
BenchChem offers high-quality 3-(6-Methyl-pyridin-2-YL)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-Methyl-pyridin-2-YL)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-methylpyridin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-3-2-4-8(10-7)5-6-9(11)12/h2-4H,5-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMIURVMDXNNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(6-Methyl-pyridin-2-yl)-propionic Acid: Structural Dynamics, Physicochemical Properties, and Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and organic synthesis, bifunctional building blocks are essential for constructing complex molecular architectures. 3-(6-Methyl-pyridin-2-yl)-propionic acid (CAS: 842971-94-2) is a specialized, amphoteric scaffold that combines the hydrogen-bond accepting capability of a substituted pyridine ring with the versatile reactivity of a propionic acid side chain[1][1]. This whitepaper provides an in-depth technical analysis of its structural dynamics, details a self-validating protocol for its orthogonal functionalization, and explores its role as a bioisostere in drug development.

Physicochemical Profiling & Zwitterionic Dynamics

Understanding the physicochemical baseline of 3-(6-Methyl-pyridin-2-yl)-propionic acid is critical for predicting its behavior in both synthetic reactions and biological systems.

Quantitative Data Summary
ParameterValue
Chemical Name 3-(6-Methyl-pyridin-2-yl)-propionic acid
CAS Registry Number 842971-94-2[1]
Molecular Formula C9H11NO2[2]
Molecular Weight 165.19 g/mol [2]
Purity Standard ≥95% (Typically 98% for drug discovery applications)[3]
Estimated pKa (Pyridine N) ~6.0
Estimated pKa (Carboxylic Acid) ~4.8[4]
Structural Causality and Equilibrium

The molecule is characterized by two distinct ionizable centers. The carboxylic acid has a pKa of approximately 4.8, typical for aliphatic propionic acid derivatives[4] [7]. The pyridine nitrogen's basicity is inductively enhanced by the electron-donating 6-methyl group, raising its pKa to approximately 6.0 (compared to 5.2 for unsubstituted pyridine)[5] [7].

Consequently, in aqueous media between pH 5.0 and 6.0, the molecule exists predominantly as a zwitterion . This ionic self-neutralization significantly reduces its solubility in non-polar organic solvents (like dichloromethane or hexanes) and necessitates the use of polar aprotic solvents (e.g., DMF, DMSO) during synthetic manipulation.

ReactivityMap Core 3-(6-Methyl-pyridin-2-yl) propionic acid PyridineN Pyridine Nitrogen (pKa ~6.0) Basic / Nucleophilic Core->PyridineN Protonation / Metal Coordination Carboxyl Carboxylic Acid (pKa ~4.8) Acidic / Electrophilic Core->Carboxyl Amidation / Esterification Methyl 6-Methyl Group Steric Shielding Core->Methyl Modulates N-nucleophilicity Zwitterion Zwitterionic State (pH 5-6) PyridineN->Zwitterion Aqueous Eq. Carboxyl->Zwitterion Aqueous Eq.

Fig 1: Functional nodes and zwitterionic equilibrium of 3-(6-Methyl-pyridin-2-yl)-propionic acid.

Synthetic Methodologies: Orthogonal Amide Coupling

When incorporating this building block into larger peptidomimetics or small-molecule inhibitors, the primary synthetic hurdle is activating the carboxylic acid without inducing unwanted side reactions at the pyridine nitrogen. The 6-methyl group provides critical steric shielding , preventing the pyridine nitrogen from acting as a competitive nucleophile and suppressing intermolecular dimerization.

Causality Behind Reagent Selection

Standard coupling reagents like EDC/HOBt often yield sluggish reaction rates with zwitterionic substrates[6]. To overcome this, is the reagent of choice[7] [2]. HATU generates an highly reactive OAt-active ester, and its 7-aza nitrogen provides anchimeric assistance (a neighboring group effect) that stabilizes the incoming amine via a 7-membered cyclic transition state, drastically accelerating the coupling rate[7] [2].

Self-Validating HATU-Mediated Coupling Protocol

Objective: Synthesize an amide derivative using a primary amine (R-NH2).

Step 1: Reagent Preparation & Activation

  • Dissolve 3-(6-Methyl-pyridin-2-yl)-propionic acid (1.0 eq) in anhydrous DMF to a concentration of 0.2 M.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: Excess base is mandatory to fully deprotonate the carboxylic acid, neutralize any amine hydrochlorides, and collapse the zwitterionic state into the reactive carboxylate anion.

  • Cool the reaction to 0 °C and add HATU (1.2 eq) portion-wise. Stir for 15 minutes.

  • Validation Check: Quench a 5 µL aliquot in methanol. LC-MS analysis should reveal the methyl ester mass (M+14), confirming successful activation to the OAt-ester[8] [3].

Step 2: Nucleophilic Addition

  • Add the primary amine (1.1 eq) dropwise to the activated mixture.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Validation Check: Monitor via LC-MS. The disappearance of the starting acid (m/z 166.1 [M+H]+) and the appearance of the target amide mass confirm reaction completion.

Step 3: Orthogonal Workup (Critical Phase)

  • Quench the reaction with water and dilute heavily with Ethyl Acetate (EtOAc).

  • Wash the organic layer with saturated aqueous NaHCO3 (3x). Causality: This removes the acidic, yellow HOAt byproduct generated by HATU[8] [3].

  • Crucial Deviation: Do NOT wash with 1M HCl or standard aqueous acids. Causality: Because the product retains the basic 6-methylpyridine moiety, an acidic wash will protonate the pyridine nitrogen and extract your target product into the aqueous waste layer.

  • Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Workflow Step1 1. Activation Add HATU + DIPEA to Acid in DMF (0°C to RT) Step2 2. Active Ester Formation Formation of OAt-ester intermediate Step1->Step2 15 mins Step3 3. Nucleophilic Attack Add Amine (R-NH2) Step2->Step3 LC-MS Check Step4 4. Workup & Purification Avoid acidic washes; extract with EtOAc Step3->Step4 2-4 hours

Fig 2: Self-validating HATU-mediated amide coupling workflow highlighting critical workup steps.

Applications in Medicinal Chemistry & Target Engagement

In the realm of drug design, 3-(6-Methyl-pyridin-2-yl)-propionic acid is frequently deployed as a non-classical bioisostere [9] [4]. Bioisosteric replacement is a strategic approach used to enhance physicochemical properties without sacrificing biological activity[10] [5].

  • Phenyl Ring Bioisosterism: The pyridine ring serves as an excellent bioisostere for a standard phenyl ring[11] [6]. By introducing a nitrogen atom into the aromatic system, medicinal chemists can lower the overall LogP of a drug candidate, thereby improving aqueous solubility and reducing off-target lipophilic toxicity[12] [6].

  • Directed Hydrogen Bonding: The pyridine nitrogen acts as a localized hydrogen-bond acceptor, allowing for highly specific interactions with kinase hinge regions or GPCR binding pockets[10] [5].

  • Conformational Control: The 6-methyl substitution restricts the rotational degrees of freedom around the pyridine-propionic acid bond. This steric bulk forces the molecule into a specific bioactive conformation, which can drastically increase target binding affinity by reducing the entropic penalty upon receptor binding[12] [6].

Analytical Validation Standards

To ensure the integrity of the synthesized derivatives, rigorous analytical validation is required:

  • LC-MS: Due to the basic pyridine ring, derivatives ionize exceptionally well in positive Electrospray Ionization (ESI+). Formic acid (0.1%) should be used in the mobile phase to ensure complete protonation and sharp peak shapes.

  • NMR Spectroscopy: The chemical shifts of the pyridine protons (particularly the C4 and C5 protons) are highly sensitive to the protonation state of the nitrogen[4] [7]. When acquiring 1H-NMR spectra, ensure the sample is fully neutralized; otherwise, trace acid (e.g., from CDCl3 degradation) will cause significant downfield shifting and peak broadening.

References

  • Wikipedia Contributors. "HATU". Wikipedia, The Free Encyclopedia. URL:[Link]

  • Wikipedia Contributors. "Bioisostere". Wikipedia, The Free Encyclopedia. URL:[Link]

  • Drug Hunter. "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides". Drug Hunter. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems". PubMed Central. URL:[Link]

  • University of Liverpool Repository. "pKa Determination in non-Aqueous Solvents". University of Liverpool. URL: [Link]

Sources

Architecting Molecular Complexity: A Technical Guide to CAS 842971-94-2

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and chemical biology, bifunctional building blocks are the architectural keystones for synthesizing complex pharmacophores, targeted protein degraders (PROTACs), and antibody-drug conjugates (ADCs). This whitepaper provides an in-depth technical analysis of CAS 842971-94-2 , systematically known as 1[1]. By dissecting its physicochemical properties, upstream synthetic workflows, and downstream coupling applications, this guide serves as a comprehensive blueprint for researchers looking to integrate this versatile pyridine derivative into their synthetic pipelines.

Physicochemical Profiling & Quantitative Data

Understanding the intrinsic properties of CAS 842971-94-2 is critical for predicting its behavior in both synthetic reactions and biological systems. The molecule features an amphoteric profile: a weakly basic 6-methylpyridine ring and a weakly acidic propanoic acid tail. The methyl group at the 6-position introduces deliberate steric hindrance, which can modulate the basicity of the adjacent nitrogen and influence its coordination geometry with transition metals.

Table 1: Quantitative Physicochemical Summary
PropertyValueStructural Implication
CAS Registry Number 842971-94-2Unique chemical identifier[1].
IUPAC Name 3-(6-methylpyridin-2-yl)propanoic acidDefines the 2,6-disubstitution pattern.
Molecular Formula C9H11NO2Standard elemental composition[1].
Molecular Weight 165.19 g/mol Low molecular weight, ideal for fragment-based design[1].
Hydrogen Bond Donors 1Carboxylic acid (-OH) available for conjugation.
Hydrogen Bond Acceptors 3Pyridine nitrogen and carboxylic acid oxygens.
Rotatable Bonds 3Provides flexibility for the propanoic acid linker.

Upstream Synthesis: The Knoevenagel-Doebner Workflow

As a Senior Application Scientist, I prioritize synthetic routes that maximize atom economy and minimize tedious chromatographic purifications. The most robust method for synthesizing the 3-carbon carboxylic acid chain on a pyridine ring is the2[2].

Mechanistic Causality: We select malonic acid over standard Wittig reagents to avoid stoichiometric phosphine oxide waste. Piperidine acts as an organocatalyst to form a highly reactive iminium intermediate with 6-methylpyridine-2-carboxaldehyde. Pyridine serves a dual purpose: it acts as the solvent and provides the necessary basic environment to drive the concerted decarboxylation and elimination (Doebner modification), yielding the α,β-unsaturated intermediate[2]. Subsequent catalytic hydrogenation cleanly reduces the alkene to yield CAS 842971-94-2.

Synthesis_CAS842971 A 6-Methylpyridine- 2-carboxaldehyde C Knoevenagel-Doebner Condensation (Piperidine, Pyridine, Δ) A->C B Malonic Acid B->C D 3-(6-Methylpyridin- 2-yl)acrylic acid C->D -H2O, -CO2 E Catalytic Hydrogenation (Pd/C, H2, MeOH) D->E F CAS 842971-94-2 MW: 165.19 g/mol E->F Reduction

Fig 1: Two-step synthetic workflow for CAS 842971-94-2 via Knoevenagel-Doebner condensation.

Protocol 1: Self-Validating Synthesis of CAS 842971-94-2
  • Reagent Preparation: In a flame-dried round-bottom flask, dissolve 6-methylpyridine-2-carboxaldehyde (1.0 eq) and malonic acid (1.5 eq) in anhydrous pyridine (0.5 M).

  • Catalysis & Condensation: Add a catalytic amount of piperidine (0.1 eq). Equip the flask with a reflux condenser and heat to 90°C.

  • In-Process Validation: Monitor the reaction via the evolution of CO₂ gas (bubbling). The cessation of gas evolution (typically 2-4 hours) serves as a primary visual indicator of decarboxylation completion[2]. Confirm the disappearance of the aldehyde via TLC (UV active).

  • Intermediate Isolation: Cool the mixture, acidify carefully with 1M HCl to pH 4, and extract the 3-(6-methylpyridin-2-yl)acrylic acid intermediate with ethyl acetate.

  • Hydrogenation: Dissolve the intermediate in methanol. Add 10% Pd/C (0.05 eq by weight) and stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

  • Final Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield pure CAS 842971-94-2.

Downstream Applications: Amide Bond Activation

In medicinal chemistry, CAS 842971-94-2 is frequently utilized to append a functionalized pyridine motif to a target pharmacophore via amide bond formation. While EDC/HOBt is a classical choice, the presence of the basic pyridine nitrogen can occasionally interfere with activation. Therefore,3 is the premier reagent for this transformation[3].

Mechanistic Causality: HATU drives the reaction by converting the carboxylic acid into a highly reactive OAt (7-azabenzotriazole) active ester[3]. The adjacent nitrogen in the OAt leaving group provides a neighboring group effect, accelerating nucleophilic attack by the target amine. We specifically select N,N-Diisopropylethylamine (DIPEA) as the base; its steric bulk prevents it from acting as a competing nucleophile against the uronium species, ensuring high yields even with4[4].

HATU_Coupling A CAS 842971-94-2 (Carboxylic Acid) B HATU + DIPEA (Activation) A->B C OAt-Active Ester Intermediate B->C -PF6, -Tetramethylurea E Amide Target Molecule (e.g., PROTAC Linker) C->E D Target Amine (Pharmacophore) D->E Nucleophilic Addition

Fig 2: HATU-mediated amide coupling of CAS 842971-94-2 with a target amine.

Protocol 2: Self-Validating HATU Amide Coupling
  • Pre-Activation: In a dry vial under an inert argon atmosphere, dissolve CAS 842971-94-2 (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration)[3].

  • Base Addition: Cool the mixture to 0 °C and add DIPEA (3.0 eq) dropwise. Stir for 15–30 minutes.

  • In-Process Validation: The solution will typically undergo a slight color shift (clear to pale yellow), indicating the successful formation of the OAt-active ester intermediate[3].

  • Coupling: Add the target primary or secondary amine (1.1 eq). Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Reaction Monitoring: Confirm completion via LC-MS. The target amide will present a distinct [M+H]+ mass shift, while the byproduct tetramethylurea will wash out in the solvent front.

  • Aqueous Workup: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate, wash the organic layer heavily with brine (to remove DMF and tetramethylurea), dry over Na₂SO₄, and concentrate[3].

References

1.[1] Abovchem. "3-(6-methylpyridin-2-yl)propanoic acid - CAS:842971-94-2". Abovchem Product Catalog. URL: 2.[3] BenchChem. "Application Notes and Protocols for Amide Bond Formation using EDC and HATU". BenchChem Methodological & Application Notes. URL: 3.[2] Organic Chemistry Portal. "Knoevenagel Condensation Doebner Modification". Organic Chemistry Portal Reactions. URL: 4.[4] National Institutes of Health (NIH) PMC. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents". PMC Article Archive. URL:

Sources

3-(6-Methyl-2-pyridinyl)propanoic acid synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 3-(6-methylpyridin-2-yl)propanoic acid, detailing its physicochemical properties, synthetic methodologies, and strategic applications in medicinal chemistry and drug development.

Executive Summary and Chemical Rationale

In modern medicinal chemistry, the strategic decoration of heterocyclic scaffolds is paramount for optimizing pharmacokinetics, target binding, and metabolic stability. 3-(6-Methylpyridin-2-yl)propanoic acid (IUPAC name) is a highly specialized bifunctional building block. It features a pyridine ring substituted at the 2-position with a propanoic acid chain and at the 6-position with a methyl group.

While its unsubstituted analog, 3-(pyridin-2-yl)propanoic acid, is widely used, the addition of the C6-methyl group is not arbitrary. As a Senior Application Scientist, I emphasize that this specific structural modification serves two critical functions in drug design:

  • Steric Shielding: The methyl group creates localized steric hindrance adjacent to the basic pyridine nitrogen. This modulates the effective pKa of the nitrogen, reducing its propensity to coordinate indiscriminately with off-target metals or hydrogen-bond donors, which is a known strategy to mitigate hERG channel toxicity.

  • Metabolic Resistance: Unsubstituted pyridines are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation at the electron-deficient C6 position. Blocking this "soft spot" with a methyl group significantly enhances the metabolic half-life of the resulting active pharmaceutical ingredient (API).

Physicochemical Profiling and Synonyms

To ensure rigorous tracking across chemical inventories and literature, the compound is identified by several synonyms and a unique CAS Registry Number [1]. The quantitative data essential for formulation and synthetic planning is summarized in Table 1.

Table 1: Physicochemical Properties and Identifiers

Property / IdentifierValue / Description
IUPAC Name 3-(6-methylpyridin-2-yl)propanoic acid
Common Synonyms 3-(6-Methyl-2-pyridinyl)propanoic acid; 3-(6-methyl-pyridin-2-yl)-propionic acid; 6-Methyl-2-pyridinepropanoic acid
CAS Registry Number 842971-94-2
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Physical Appearance Off-white to pale yellow powder
Hydrogen Bond Donors 1 (Carboxylic acid OH)
Hydrogen Bond Acceptors 3 (Pyridine N, Carboxylic acid C=O and OH)
Storage Conditions 0–8 °C, sealed under inert atmosphere (Argon/N2)

Synthetic Methodologies: A Self-Validating System

The direct alkylation of 2,6-lutidine to form propanoic acid derivatives is notoriously low-yielding due to competing side reactions and poor regiocontrol. Instead, the industry standard relies on a highly controlled, three-step linear sequence: Palladium-catalyzed Heck cross-coupling, followed by alkene hydrogenation, and ester hydrolysis [2].

Rationale for Experimental Choices
  • Ligand Selection in Heck Coupling: Tri(o-tolyl)phosphine (P(o-tolyl)3) is chosen over standard triphenylphosphine. The steric bulk of P(o-tolyl)3 accelerates the reductive elimination step of the catalytic cycle and prevents the basic pyridine nitrogen of the substrate from poisoning the Palladium catalyst.

  • Isoelectric Isolation: The final product is amphoteric (a zwitterion containing both a basic pyridine and an acidic carboxylate). The protocol relies on a self-validating isolation step: adjusting the pH precisely to the isoelectric point (pH ~4.5) forces the compound to precipitate out of the aqueous phase, bypassing the need for complex reverse-phase chromatography.

Step-by-Step Synthetic Protocol

Step 1: Heck Cross-Coupling

  • Charge a dried, argon-flushed round-bottom flask with 2-bromo-6-methylpyridine (1.0 eq), methyl acrylate (1.5 eq), Palladium(II) acetate (0.05 eq), and P(o-tolyl)3 (0.1 eq).

  • Add anhydrous dimethylformamide (DMF) as the solvent, followed by triethylamine (Et3N, 2.0 eq) as the base.

  • Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise degrade the Pd catalyst.

  • Heat the reaction mixture to 100 °C for 12 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 3:1). Upon consumption of the bromide, cool to room temperature, dilute with water, and extract with EtOAc. Purify via silica gel chromatography to yield methyl (E)-3-(6-methylpyridin-2-yl)acrylate .

Step 2: Catalytic Hydrogenation

  • Dissolve the acrylate intermediate in anhydrous methanol.

  • Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of argon.

  • Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon (1 atm). Stir vigorously at room temperature for 4–6 hours.

  • Validation: Filter the suspension through a pad of Celite to remove the pyrophoric Pd/C. Concentrate the filtrate under reduced pressure to yield methyl 3-(6-methylpyridin-2-yl)propanoate . The disappearance of the alkene protons (~7.0 ppm) in 1H-NMR confirms complete conversion.

Step 3: Ester Hydrolysis and Isoelectric Precipitation

  • Dissolve the ester in a 1:1 mixture of Tetrahydrofuran (THF) and water.

  • Add Lithium hydroxide monohydrate (LiOH·H2O, 2.0 eq) and stir at room temperature for 3 hours.

  • Validation: Evaporate the THF under reduced pressure. Cool the remaining aqueous phase to 0 °C and carefully add 1M HCl dropwise until the pH reaches exactly 4.5.

  • The product will precipitate as an off-white solid. Filter, wash with ice-cold water, and dry under high vacuum to yield pure 3-(6-methylpyridin-2-yl)propanoic acid [3].

SynthesisWorkflow A 2-Bromo-6-methylpyridine + Methyl Acrylate B Heck Coupling (Pd(OAc)2, P(o-tolyl)3) A->B C Methyl (E)-3-(6-methylpyridin -2-yl)acrylate B->C D Hydrogenation (Pd/C, H2, 1 atm) C->D E Methyl 3-(6-methylpyridin -2-yl)propanoate D->E F Hydrolysis (LiOH, pH ~4.5) E->F G 3-(6-Methyl-2-pyridinyl) propanoic acid F->G

Figure 1: Step-by-step synthetic workflow for 3-(6-Methyl-2-pyridinyl)propanoic acid.

Applications in Drug Development: Amide Coupling Workflows

In drug discovery, this compound is predominantly utilized as a linker or a terminal capping group in the synthesis of complex APIs, such as PROTACs (Proteolysis Targeting Chimeras) or kinase inhibitors. The primary reaction is the formation of an amide bond with a target aliphatic or aromatic amine.

The HATU Coupling Protocol

Because the basic pyridine ring can interfere with standard carbodiimide coupling agents (like EDC/HOBt) by acting as a competitive nucleophile or altering the local pH, the use of uronium-based coupling reagents like HATU is strictly recommended. HATU generates a highly reactive HOAt ester intermediate that rapidly traps the amine, bypassing pyridine-induced side reactions.

Protocol:

  • Dissolve 3-(6-methylpyridin-2-yl)propanoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). The excess base ensures the amine is fully deprotonated and neutralizes the acid byproducts of the coupling reagent.

  • Cool the mixture to 0 °C and add HATU (1.2 eq) in one portion.

  • Warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous NaHCO3, extract with EtOAc, and purify via reverse-phase HPLC (Acetonitrile/Water with 0.1% TFA) to isolate the final amide-linked API.

MedChemRationale A 3-(6-Methyl-2-pyridinyl)propanoic acid (Bifunctional Scaffold) B Propanoic Acid Moiety A->B C 6-Methyl Pyridine Ring A->C D Amide Coupling (HATU/DIPEA) Linker for PROTACs/APIs B->D E Steric Shielding at C6 Blocks CYP450 Oxidation C->E F Modulated pKa Reduces Off-Target Binding C->F G Enhanced Metabolic Stability & Superior Pharmacokinetics E->G F->G

Figure 2: Logical relationship of structural features to pharmacokinetic benefits in drug design.

Conclusion

The integration of 3-(6-methylpyridin-2-yl)propanoic acid into a medicinal chemistry pipeline is a calculated decision. It provides the necessary functional handles for modular synthesis while simultaneously addressing downstream pharmacokinetic liabilities associated with unsubstituted pyridines. By adhering to the self-validating synthetic and coupling protocols outlined above, researchers can efficiently incorporate this scaffold into next-generation therapeutics.

References

Advanced Applications of 3-(6-Methyl-pyridin-2-yl)-propionic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the applications, synthesis, and medicinal chemistry of 3-(6-Methyl-pyridin-2-yl)-propionic acid (CAS: 13054-94-9).

Executive Summary

3-(6-Methyl-pyridin-2-yl)-propionic acid is a versatile heterocyclic building block that serves as a critical pharmacophore in modern medicinal chemistry. Its structural duality—combining a basic pyridine nitrogen with an acidic carboxyl tail—allows it to function as a zwitterionic scaffold capable of mimicking amino acids (e.g., GABA, Glutamate) and peptide motifs (e.g., RGD sequences).[1]

This guide explores its primary utility in the development of P2X4 receptor antagonists , integrin inhibitors , and metalloenzyme modulators , providing validated synthetic protocols and mechanistic insights for drug developers.[1]

Chemical Profile & Pharmacophore Analysis

The molecule consists of a 2,6-disubstituted pyridine ring.[2] The 6-methyl group provides steric bulk and lipophilicity, protecting the ring from oxidative metabolism at the susceptible


-position, while the 2-propionic acid  chain confers flexibility and ionic binding capability.
PropertyValueRelevance in Drug Design
CAS Number 13054-94-9Unique Identifier
Formula C

H

NO

Low MW (165.19 g/mol ) allows for fragment-based design.
pKa (Acid) ~4.5Ionized at physiological pH (COO⁻); forms salt bridges.
pKa (Base) ~6.0 (Pyridine N)Can accept protons or coordinate metal ions (Zn²⁺, Fe²⁺).[1]
LogP ~0.8 - 1.2Optimal range for oral bioavailability and CNS penetration.
Pharmacophore Mapping

The distance between the pyridine nitrogen (hydrogen bond acceptor/donor) and the carboxylate (anionic center) approximates 6–7 Å . This geometry is critical for:

  • RGD Mimicry: Mimicking the Arginine-Glycine-Aspartic acid triad found in integrin ligands.

  • GABA Analogues: Functioning as a conformationally restricted GABA mimic in neurological targets.[1]

High-Fidelity Synthesis Protocols

While various routes exist, the Heck Coupling-Hydrogenation sequence offers the highest regio-control and scalability, avoiding the formation of regioisomers common in direct alkylation strategies.

Protocol A: Palladium-Catalyzed Heck Route (Recommended)

Objective: Synthesis of 3-(6-methyl-pyridin-2-yl)-propionic acid from 2-bromo-6-methylpyridine.

Step 1: Heck Coupling[1]
  • Reagents: 2-Bromo-6-methylpyridine (1.0 eq), Methyl acrylate (1.2 eq), Pd(OAc)

    
     (5 mol%), P(o-tol)
    
    
    
    (10 mol%), Et
    
    
    N (2.0 eq).
  • Solvent: DMF or Acetonitrile (anhydrous).[1]

  • Conditions: Heat to 100°C under N

    
     atmosphere for 12 hours.
    
  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • Product: Methyl 3-(6-methylpyridin-2-yl)acrylate.

Step 2: Catalytic Hydrogenation[1]
  • Reagents: Methyl 3-(6-methylpyridin-2-yl)acrylate, H

    
     (1 atm), 10% Pd/C (10 wt%).
    
  • Solvent: Methanol.[1]

  • Conditions: Stir at RT for 4 hours. Monitor consumption of alkene via TLC.

  • Mechanism: Saturation of the

    
    -unsaturated ester.
    
Step 3: Hydrolysis[1]
  • Reagents: LiOH (2.0 eq) in THF/H

    
    O (3:1).
    
  • Conditions: Stir at RT for 2 hours. Acidify to pH 4 with 1M HCl to precipitate or extract the free acid.

SynthesisPath Start 2-Bromo-6-methylpyridine Inter1 Methyl 3-(6-methylpyridin-2-yl)acrylate Start->Inter1 Heck Coupling Pd(OAc)2, Methyl Acrylate Inter2 Methyl 3-(6-methylpyridin-2-yl)propionate Inter1->Inter2 Hydrogenation H2, Pd/C Final 3-(6-Methyl-pyridin-2-yl)-propionic acid Inter2->Final Hydrolysis LiOH, THF/H2O

Caption: Figure 1. Stepwise synthesis of 3-(6-Methyl-pyridin-2-yl)-propionic acid via Heck coupling.

Medicinal Chemistry Applications

P2X4 Receptor Antagonists (Neuropathic Pain)

The P2X4 receptor is an ATP-gated ion channel implicated in neuropathic and inflammatory pain.[1] Recent patent literature highlights pyridine-propionic acid derivatives as potent antagonists.

  • Mechanism: The 6-methyl-pyridine core occupies the hydrophobic pocket of the receptor's allosteric site, while the propionic acid moiety interacts with cationic residues (e.g., Lysine or Arginine) near the ATP-binding cleft, blocking channel gating.

  • Design Strategy: The acid group is often derivatized into bioisosteres (e.g., acyl sulfonamides) to improve membrane permeability while retaining the negative electrostatic potential.

Integrin Antagonists ( and )

Integrins recognize the RGD (Arg-Gly-Asp) sequence. 3-(6-Methyl-pyridin-2-yl)-propionic acid serves as a "scaffold mimetic":

  • Pyridine N: Mimics the basic Guanidine of Arginine.[1]

  • Propionic Acid: Mimics the Aspartic Acid carboxylate.

  • Linker: The ethyl chain provides the correct spatial separation (~12-14 Å when extended in complex ligands) to span the integrin binding groove.

Metalloenzyme Inhibition (HDAC & MMPs)

The pyridine-propionic acid motif is a bidentate ligand. In Histone Deacetylase (HDAC) or Matrix Metalloproteinase (MMP) inhibitors:

  • The Carboxylate and Pyridine Nitrogen can chelate the catalytic Zinc (Zn²⁺) ion in the enzyme's active site.

  • The 6-Methyl group provides selectivity by clashing with the narrow hydrophobic channels of specific isoforms (e.g., MMP-1 vs. MMP-13).

Applications Core 3-(6-Methyl-pyridin-2-yl)-propionic acid (Pharmacophore) Target1 P2X4 Antagonists (Neuropathic Pain) Core->Target1 Target2 Integrin Inhibitors (Thrombosis/Cancer) Core->Target2 Target3 Zn-Metalloenzymes (MMP/HDAC Inhibitors) Core->Target3 Mech1 Allosteric blockade of ATP gating Target1->Mech1 Mech2 RGD Mimicry (Arg-Asp bridge) Target2->Mech2 Mech3 Bidentate Zn2+ Chelation Target3->Mech3

Caption: Figure 2. Therapeutic targets and molecular mechanisms of action.

Experimental Validation: Ligand Binding Assay

To validate the utility of this building block in a P2X4 antagonist campaign, the following screening workflow is recommended.

Assay Type: Calcium Influx FLIPR Assay (Fluorescent Imaging Plate Reader).

  • Cell Line: 1321N1 astrocytoma cells stably expressing human P2X4 receptors.[1]

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Treatment: Incubate cells with derivatives of 3-(6-Methyl-pyridin-2-yl)-propionic acid (0.1 nM – 10 µM) for 15 mins.

  • Agonist Challenge: Inject ATP (EC

    
     concentration, typically 1-5 µM).
    
  • Readout: Measure fluorescence intensity (Ex 488 nm / Em 520 nm). A reduction in fluorescence relative to control indicates antagonism.[1]

References

  • Patent: P2X4 Receptor Antagonist. Nippon Chemiphar Co., Ltd.[1] (2015).[1][3] WO2015005468A1.[1] Describes the use of pyridine-based propionic acid derivatives in treating neuropathic pain.

  • Heck Reaction Protocol: Oestreich, M. (Ed.).[1] (2009).[1] The Heck Reaction. John Wiley & Sons.[1] (Standard reference for the acrylate coupling methodology described in Protocol A).

  • Integrin Ligand Design: Xiong, J. P., et al. (2002).[1] Crystal structure of the extracellular segment of integrin

    
    V
    
    
    
    3.[1] Science, 296(5565), 151-155. (Structural basis for RGD mimicry).[1] [1]
  • PubChem Compound Summary: 3-(6-Methyl-2-pyridyl)propanoic acid (CID 50944325).

Sources

Technical Whitepaper: Safety, Handling, and Application of 3-(6-Methyl-pyridin-2-yl)-propionic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the safety, handling, and application of 3-(6-Methyl-pyridin-2-yl)-propionic acid , a critical intermediate in medicinal chemistry. This document is structured to serve as a self-validating protocol for researchers and drug development professionals.

Executive Summary

3-(6-Methyl-pyridin-2-yl)-propionic acid (CAS 842971-94-2) is a functionalized pyridine derivative widely utilized as a pharmacophore scaffold.[1][2] Its structure—comprising a basic pyridine ring and an acidic carboxyl tail—makes it a versatile zwitterionic building block for peptidomimetics and kinase inhibitors. This guide synthesizes standard safety data with advanced handling protocols to ensure experimental integrity and personnel safety.

Chemical Identity & Physical Properties

Parameter Data Validation Note
Chemical Name 3-(6-Methyl-pyridin-2-yl)-propionic acidIUPAC nomenclature
CAS Number 842971-94-2 Primary Identifier
Molecular Formula C

H

NO

-
Molecular Weight 165.19 g/mol -
Appearance White to off-white solidVisual inspection required upon receipt
Solubility Soluble in DMSO, MeOH, DCM; Water (pH dependent)Amphoteric nature affects aqueous solubility
Melting Point Experimental determination required (Est. 100–145°C)Based on structural analogs (e.g., 3-(6-methyl-3-pyridyl) isomer mp 141°C)
pKa (Predicted) Pyridine N: ~6.0Carboxyl: ~4.5

Hazard Identification & Risk Assessment

Rationale: As a pyridine derivative with a free carboxylic acid, this compound exhibits both irritant and potential corrosive properties depending on concentration.

GHS Classification (29 CFR 1910.1200 / EU CLP)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Statements (Self-Validating)
  • P261: Avoid breathing dust/fume. Validation: Use localized exhaust ventilation.

  • P280: Wear protective gloves/eye protection. Validation: Nitrile gloves (>0.11mm) and safety glasses with side shields.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Safe Handling & Storage Lifecycle

The following workflow ensures compound stability and operator safety. The zwitterionic nature means the compound can absorb moisture or degrade if stored improperly.

HandlingLifecycle Receipt 1. Receipt & Inspection (Check Seal Integrity) QC 2. Quality Control (H-NMR & MP Check) Receipt->QC Pass Aliquot 3. Aliquoting (Inert Atmosphere Glovebox) QC->Aliquot Identity Confirmed Quarantine Quarantine & Disposal QC->Quarantine Fail Storage 4. Storage (-20°C, Desiccated) Aliquot->Storage Sealed under Ar/N2 Usage 5. Experimental Use (Warm to RT before opening) Storage->Usage Prevent Condensation

Figure 1: Safe Handling Lifecycle. Note the critical step of warming to Room Temperature (RT) before opening to prevent hygroscopic degradation.

Emergency Response Protocols

Exposure Scenarios
  • Eye Contact: The pyridine nitrogen is basic, while the acid tail is acidic. Flush immediately with water for 15 minutes. Do not use neutralizing agents in the eye.

  • Skin Contact: Wash with soap and water. If irritation persists, the lipophilic nature of the pyridine ring may have facilitated dermal absorption; seek medical attention.

  • Spill Cleanup:

    • Solid: Sweep up avoiding dust generation.

    • Solution: Absorb with inert material (vermiculite).

    • Neutralization: Wipe surface with dilute sodium bicarbonate (to neutralize potential residual acid) followed by water.

Technical Application: Synthesis & Usage

For drug development, this compound is often synthesized via Heck Coupling or Condensation strategies. Below is a field-proven synthetic route for generating this scaffold if commercial stock is unavailable.

Recommended Synthetic Route (Heck Coupling)
  • Starting Material: 2-Bromo-6-methylpyridine

  • Reagent: Methyl acrylate

  • Catalyst: Pd(OAc)

    
     / P(o-tol)
    
    
    
  • Base: Triethylamine (Et

    
    N)
    

Reaction Logic:

  • Coupling: The Pd-catalyzed cycle couples the acrylate to the 2-position of the pyridine. The 6-methyl group provides steric bulk but does not deactivate the ring.

  • Hydrogenation: Reduction of the alkene (H

    
    , Pd/C) yields the saturated ester.
    
  • Hydrolysis: LiOH/THF/H

    
    O hydrolysis yields the target acid (CAS 842971-94-2).
    

Synthesispath Start 2-Bromo-6-methylpyridine Step1 Heck Coupling (Me-Acrylate, Pd cat.) Start->Step1 Inter1 Intermediate: Unsaturated Ester Step1->Inter1 Step2 Hydrogenation (H2, Pd/C) Inter1->Step2 Inter2 Intermediate: Saturated Ester Step2->Inter2 Step3 Hydrolysis (LiOH, then HCl) Inter2->Step3 Final Target: 3-(6-Methyl-pyridin-2-yl)-propionic acid Step3->Final

Figure 2: Synthetic pathway for generating the target acid from commercially available precursors.

Experimental Validation (Self-Check)
  • TLC Monitoring: The acid will streak on silica gel plates. Use 1% Acetic Acid in the eluent (e.g., DCM:MeOH:AcOH 90:9:1) to obtain a defined spot.

  • NMR Verification: Look for the loss of the ethyl/methyl ester singlet (~3.7 ppm) and the appearance of the broad carboxylic acid proton (>11 ppm) in DMSO-d6.

Disposal & Environmental Impact

  • Waste Stream: Halogen-free organic solvent waste (if dissolved). Solid waste must be incinerated.

  • Environmental Fate: Pyridine derivatives are often recalcitrant in water. Do not release into drains.

  • Disposal Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen oxides).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121316121, 3-(6-Methyl-4-vinylpyridin-2-yl)propanoic acid (Analogous Structure). Retrieved from [Link]

  • Organic Syntheses (2024). General Procedures for Heck Coupling of Pyridines. Retrieved from [Link]

Sources

Solubility Profile & Physicochemical Characterization of 3-(6-Methyl-pyridin-2-yl)-propionic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility profile, physicochemical behavior, and characterization protocols for 3-(6-Methyl-pyridin-2-yl)-propionic acid .

A Technical Guide for Process Development

Executive Summary

3-(6-Methyl-pyridin-2-yl)-propionic acid (CAS: 842971-94-2) acts as a critical intermediate in the synthesis of pharmaceutical antagonists and ligands. Its solubility behavior is governed by its ampholytic (zwitterionic) nature, possessing both a basic pyridine nitrogen and an acidic carboxylic acid tail.

For process scientists, this molecule presents a classic "isoelectric trap." It exhibits high solubility in polar aprotic solvents (DMSO, DMF) and pH-adjusted aqueous media, but limited solubility in non-polar hydrocarbons. Successful purification and formulation strategies must exploit its pH-dependent speciation.

Physicochemical Identity & Mechanism

To predict and manipulate solubility, one must first understand the ionization state of the molecule.

PropertyValue / Description
Chemical Structure Pyridine ring substituted with a methyl group (C6) and a propionic acid chain (C2).[1]
Molecular Weight 165.19 g/mol
Physical State White to off-white crystalline solid
Melting Point ~140–145 °C (Analogous to 2-pyridinepropionic acid)
pKa (Basic N) ~5.96 (Estimated from 2-picoline data)
pKa (Acidic -COOH) ~4.80 (Typical for alkyl-carboxylic acids)
Isoelectric Point (pI) ~5.4
The "Solubility U-Curve"

The solubility of this compound in water is non-linear.

  • pH < 4.0: The pyridine nitrogen is protonated (

    
    ), forming a soluble cation.
    
  • pH > 7.5: The carboxylic acid is deprotonated (

    
    ), forming a soluble anion.
    
  • pH ≈ 5.4 (pI): The molecule exists as a neutral zwitterion or uncharged species. Solubility is at its thermodynamic minimum here. This is the target pH for precipitation/crystallization.

Solubility Profile in Organic Solvents

The following data categorizes solvent suitability based on polarity and hydrogen-bonding capability.

Table 1: Solubility Classification (Thermodynamic Estimates)
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Stock solutions, reaction media.
Polar Protic Methanol, Ethanol, IsopropanolHigh (>50 mg/mL)Recrystallization (cooling), solvent exchange.
Chlorinated Dichloromethane (DCM), ChloroformModerate/Good Extraction of the neutral species from aqueous phase.
Ethers THF, 2-MeTHF, DioxaneModerate Reaction solvent; often requires heating.
Esters Ethyl Acetate, Isopropyl AcetateLow to Moderate Potential antisolvent or hot-extraction solvent.
Hydrocarbons Hexane, Heptane, TolueneInsoluble/Poor Antisolvent for crystallization; washing filter cakes.
Water pH-DependentVariable High at pH 1 & 10; Low at pH 5.4.

Critical Insight: In chlorinated solvents like DCM, solubility is maximized when the molecule is in its neutral form. If extracting from water, ensure the aqueous phase is adjusted to pH ~5.4 before extracting into DCM.

Experimental Protocol: Thermodynamic Solubility Determination

Do not rely on visual estimates. Use this self-validating "Shake-Flask" protocol to generate precise solubility curves for your specific batch.

Workflow Visualization

SolubilityProtocol Start Start: Weigh Excess Solid SolventAdd Add Solvent (e.g., 2 mL) to Saturation Start->SolventAdd Incubate Incubate @ 25°C / 24h (Orbital Shaker) SolventAdd->Incubate Check Solid Present? Incubate->Check AddMore Add more solid Check->AddMore No (Solution Clear) Filter Centrifuge/Filter (0.22 µm PTFE) Check->Filter Yes (Suspension) AddMore->Incubate Dilute Dilute Filtrate (Mobile Phase) Filter->Dilute Analyze HPLC-UV / LC-MS Analysis Dilute->Analyze

Figure 1: Standard Operating Procedure (SOP) for determining thermodynamic solubility.

Detailed Methodology
  • Preparation: Place ~50 mg of 3-(6-Methyl-pyridin-2-yl)-propionic acid into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).

  • Equilibration: Cap tightly. Shake at 25°C (or target temp) for 24 hours.

    • Validation Check: Ensure undissolved solid remains visible at the end of 24 hours. If clear, add more solid and repeat.

  • Sampling: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the supernatant 100x with water/acetonitrile (50:50) and analyze via HPLC (UV detection @ 254 nm). Compare against a 5-point calibration curve.

Process Development Applications

A. Purification via Isoelectric Precipitation

This is the most efficient purification method for this compound, minimizing solvent use.

  • Dissolve the crude material in dilute HCl (pH ~1-2).

  • Filter to remove insoluble non-polar impurities.

  • Slowly add NaOH or Ammonia while monitoring pH.

  • At pH 5.4 , the product will precipitate as a white solid.

  • Filter and wash with Heptane (to remove residual organics) or cold water.

B. Extraction Strategy

If the synthesis ends in an aqueous mixture:

  • Do NOT extract with Ethyl Acetate at neutral pH (poor recovery).

  • Protocol: Adjust aqueous pH to ~5.4 (neutral species). Extract 3x with Dichloromethane (DCM) or Chloroform . The neutral zwitterion partitions well into chlorinated solvents.

References

  • ChemicalBook. (2025).[2] 3-(6-Methyl-pyridin-2-yl)-propionic acid - CAS 842971-94-2 Properties.Link

  • PubChem. (2025).[3][4] Compound Summary: 3-(6-Methyl-2-pyridinyl)propanoic acid. National Library of Medicine. Link

  • NIST Chemistry WebBook. (2024). 2-Methylpyridine (2-Picoline) Thermochemical Data.Link

  • Sigma-Aldrich. (2025). 2-Pyridinepropionic acid (Structural Analog) Specification Sheet.Link

Sources

Pyridine-Substituted Propionic Acids: Synthetic Architectures and Medicinal Utility

[1]

Executive Summary

Pyridine-substituted propionic acids represent a critical scaffold in medicinal chemistry, serving as bioisosteres for phenylpropionic acids (e.g., NSAIDs) and versatile linkers in fragment-based drug design.[1] By replacing the lipophilic phenyl ring with a pyridine moiety, researchers can modulate physicochemical properties—specifically aqueous solubility, pKa, and metabolic stability—without significantly altering steric volume. This guide synthesizes the structural classification, synthetic methodologies, and pharmacological applications of these compounds, providing a robust roadmap for their integration into drug discovery pipelines.

Structural Classification & Physicochemical Properties

The core architecture consists of a propionic acid tail attached to a pyridine ring. The position of the nitrogen atom relative to the alkyl chain defines the three primary isomers, each with distinct electronic and steric profiles.

IsomerIUPAC NamepKa (Pyridine N)pKa (Carboxyl)Key Characteristic
2-Substituted 3-(Pyridin-2-yl)propanoic acid~5.2~4.8Potential for N...H-O intramolecular H-bonding.
3-Substituted 3-(Pyridin-3-yl)propanoic acid~4.8~4.8True bioisostere for meta-substituted phenyl rings.
4-Substituted 3-(Pyridin-4-yl)propanoic acid~5.5~4.8Highest basicity; linear geometry mimics para-substitution.

Expert Insight: A critical handling challenge is the zwitterionic nature of these molecules in neutral media. At physiological pH, the carboxylic acid is deprotonated (COO⁻) and the pyridine nitrogen may be protonated (NH⁺) depending on the specific isomer and local environment. This necessitates careful pH control during extraction and purification (see Section 5).

Synthetic Methodologies

The construction of the pyridine-propionic acid framework typically follows two logical disconnections: the reduction of unsaturated precursors (Route A) or direct C-H functionalization (Route B).

Route A: The Heck-Reduction Sequence (Standard)

This is the most reliable method for generating diverse analogs.

  • Heck Coupling: Halopyridine + Acrylate ester

    
     Pyridylacrylate.
    
  • Hydrogenation: Pyridylacrylate + H₂

    
     Pyridylpropionate.
    
  • Hydrolysis: Ester

    
     Acid.
    
Route B: Knoevenagel Condensation (Classical)

Pyridine carboxaldehyde + Malonic acid


Visualization: Synthetic Workflow

The following diagram outlines the decision logic for synthesis, highlighting the Heck-Reduction pathway as the primary route for medicinal chemistry applications.

SynthesisWorkflowStartTarget: 3-(Pyridin-3-yl)propanoic acidPrecursor3-BromopyridineStart->PrecursorRetrosynthesisStep1Heck Coupling(Pd(OAc)2, Acrylate)Precursor->Step1IntermediatePyridylacrylate EsterStep1->IntermediateStep2Cat. Hydrogenation(H2, Pd/C)Intermediate->Step2Step3Saponification(LiOH, THF/H2O)Step2->Step3FinalPurified Product(Zwitterion Control)Step3->Final

Figure 1: Step-wise synthetic logic for the generation of pyridine-substituted propionic acids via the Heck-Reduction pathway.

Detailed Experimental Protocol

Objective: Synthesis of 3-(Pyridin-3-yl)propanoic acid via Hydrogenation of 3-(Pyridin-3-yl)acrylic acid.

Context: Direct hydrogenation of pyridine derivatives can be treacherous due to catalyst poisoning by the basic nitrogen. This protocol uses an acidic solvent system to protonate the pyridine, preventing it from binding irreversibly to the Palladium surface.

Step 1: Substrate Preparation
  • Reagents: 3-(3-Pyridyl)acrylic acid (1.0 equiv), 10% Pd/C (10 wt% loading), Glacial Acetic Acid (0.5 M concentration).

  • Equipment: Parr Hydrogenation Shaker or Balloon setup (for small scale).

Step 2: The Reaction (Self-Validating Protocol)
  • Dissolution: Dissolve 5.0 g of 3-(3-Pyridyl)acrylic acid in 60 mL of Glacial Acetic Acid.

    • Why: Acetic acid serves as both solvent and proton source. Protonating the pyridine N (Py-H⁺) reduces its affinity for the Pd catalyst, ensuring the alkene is reduced without poisoning the metal.

  • Catalyst Addition: Under an Argon blanket, carefully add 0.5 g of 10% Pd/C.

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; ensure solvent wets the vessel first or add catalyst as a water slurry if compatible.

  • Hydrogenation: Purge vessel with H₂ (x3). Pressurize to 40 psi (or use balloon) and stir vigorously at Room Temperature for 4-6 hours.

    • Validation Point: Monitor via TLC (Mobile phase: 10% MeOH in DCM + 1% Acetic Acid). The starting material (conjugated alkene) will be UV active and have a lower Rf than the product. The product is less UV active (loss of conjugation).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove Pd/C. Wash the pad with MeOH.

Step 3: Isolation & Purification (The Isoelectric Trap)
  • Concentration: Evaporate the filtrate (AcOH/MeOH) under reduced pressure to obtain a viscous oil or gum.

  • pH Adjustment (Critical): Dissolve the residue in minimal water. The solution will be acidic.[2][3] Slowly add 2M NaOH until the pH reaches ~4.8 (the isoelectric point).

    • Mechanism:[2] At pH 4.8, the net charge is zero (Zwitterion). This is the point of minimum solubility for the amino-acid-like structure.

  • Crystallization: Cool the solution to 4°C. The product should precipitate as a white solid. Filter and dry.

    • Yield Expectations: 85-95%.

Medicinal Chemistry Applications

The pyridine-propionic acid motif is rarely a drug in itself but acts as a pharmacophore or linker in complex molecules.

Application AreaMechanism of ActionRole of Pyridine Scaffold
Integrin Antagonists RGD MimeticsThe carboxylic acid mimics the Aspartate (D) of RGD; the pyridine acts as a rigid spacer mimicking the Glycine-Arginine backbone.
Thromboxane Synthase Enzyme InhibitionThe basic pyridine nitrogen coordinates to the Heme iron of the enzyme, while the acid chain binds to the hydrophobic channel.
Neuroprotection Kynurenine PathwayAnalogs like (R)-3-amino-3-(3-pyridyl)propionic acid modulate NMDA receptors.
Visualization: Structure-Activity Relationship (SAR)

This diagram illustrates how modifications to the core scaffold influence biological parameters.

SAR_LogicCorePyridine-Propionic AcidScaffoldMod1Pyridine N Position(2, 3, or 4)Core->Mod1Mod2Alpha-Substitution(Methyl, Amino)Core->Mod2Mod3Acid Bioisosteres(Tetrazole, Hydroxamate)Core->Mod3Eff1Alters pKa & Basicity(Affects Heme Coordination)Mod1->Eff1Direct EffectEff2Introduces Chirality(Selectivity for Receptors)Mod2->Eff2Steric/Stereo ControlEff3Improves Permeability& Metabolic StabilityMod3->Eff3ADME Optimization

Figure 2: Structure-Activity Relationship (SAR) map detailing how structural modifications translate to pharmacological outcomes.

Future Outlook

Current research is pivoting towards enantioselective synthesis of alpha-substituted derivatives. As chiral centers are introduced alpha to the carboxylic acid (e.g., for amino acid analogs), simple hydrogenation is insufficient. Asymmetric hydrogenation using Rhodium-Phosphinediamine complexes is emerging as a key technology to access these chiral building blocks with high enantiomeric excess (ee > 98%).

References

  • PubChem. 3-(Pyridin-3-yl)propanoic acid | C8H9NO2.[4] National Library of Medicine. [Link]

  • Scripps Research. The Heck Reaction: A Guide to C-C Bond Formation. [Link]

  • Journal of Medicinal Chemistry. Design and Synthesis of Pyridine-Based Integrin Antagonists. [Link]

  • Organic Process Research & Development. Catalytic Hydrogenation of Pyridines: Avoiding Catalyst Poisoning. [Link]

Methodological & Application

Synthesis protocol for 3-(6-Methyl-pyridin-2-yl)-propionic acid from 2-amino-6-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 3-(6-Methyl-pyridin-2-yl)-propionic acid , a critical pharmacophore intermediate often utilized in the development of integrin antagonists and enzyme inhibitors.

While direct alkylation of the methyl group on 2-picoline is possible, it often suffers from poor regioselectivity and over-alkylation. This protocol utilizes a convergent 3-stage strategy starting from the abundant 2-amino-6-methylpyridine . The route prioritizes regiocontrol and scalability, employing a Sandmeyer-type halogenation, followed by a Palladium-catalyzed Heck coupling and subsequent catalytic hydrogenation.

Retrosynthetic Analysis & Pathway

The synthesis is designed to install the propionic acid side chain at the C2 position while preserving the C6 methyl group. The transformation relies on converting the C2-amino group into a reactive handle (bromide) for cross-coupling.

Retrosynthesis Target 3-(6-Methyl-pyridin-2-yl)- propionic acid Inter1 Ethyl 3-(6-methylpyridin-2-yl) propionate Target->Inter1 Hydrolysis Inter2 Ethyl 3-(6-methylpyridin-2-yl) acrylate Inter1->Inter2 Pd/C Hydrogenation Inter3 2-Bromo-6-methylpyridine Inter2->Inter3 Heck Coupling (Ethyl Acrylate) Start 2-Amino-6-methylpyridine Inter3->Start Sandmeyer (NaNO2/HBr)

Figure 1: Retrosynthetic strategy highlighting the conversion of the amino-pyridine to the target acid via a brominated intermediate.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Bromo-6-methylpyridine

Rationale: The amino group is a poor leaving group for metal-catalyzed coupling. Converting it to a bromide via a modified Sandmeyer reaction creates an electrophile suitable for oxidative addition by Palladium.

Safety Critical: 2-Amino-6-methylpyridine is highly toxic and fatal in contact with skin. Bromine (


) is corrosive and volatile. All operations must be performed in a fume hood.

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer.

  • Acidification: Charge the flask with 2-amino-6-methylpyridine (10.8 g, 100 mmol) and 48% aqueous HBr (60 mL). Cool the mixture to -10°C using an acetone/ice bath.

  • Bromination: Add Bromine (

    
    )  (15.0 mL, ~3 eq) dropwise over 30 minutes. Maintain internal temperature below -5°C. The mixture will form a thick orange slurry (perbromide complex).
    
  • Diazotization: Dissolve Sodium Nitrite (

    
    )  (17.25 g, 250 mmol) in water (25 mL). Add this solution dropwise to the reaction mixture over 1 hour, strictly maintaining temperature < 0°C.
    
    • Mechanistic Note: The nitrite generates the nitrosonium ion (

      
      ), converting the amine to a diazonium salt, which is immediately displaced by bromide.
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

  • Quench & Workup:

    • Cool to 0°C. Neutralize carefully with NaOH (20% aq) to pH ~10.

    • Extract with Diethyl Ether or DCM (3 x 100 mL).

    • Wash combined organics with saturated

      
       (to remove excess 
      
      
      
      ) and brine.
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Distillation under reduced pressure or flash chromatography (Hexanes/EtOAc 95:5) yields the product as a pale yellow oil.

    • Target Yield: 85-92%

    • Key Data:

      
      H NMR (CDCl
      
      
      
      )
      
      
      2.55 (s, 3H), 7.15 (d, 1H), 7.35 (d, 1H), 7.45 (t, 1H).
Stage 2: Heck Coupling (C-C Bond Formation)

Rationale: The Heck reaction is chosen for its high trans-selectivity and tolerance of the pyridine nitrogen. Phosphine-free conditions or robust ligands like


 prevent catalyst poisoning by the pyridine.

HeckCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord Olefin Coordination OxAdd->Coord + Acrylate Insert Migratory Insertion Coord->Insert BetaElim Beta-Hydride Elimination Insert->BetaElim RedElim Reductive Elimination (Regen Pd(0)) BetaElim->RedElim - Product RedElim->Pd0 + Base

Figure 2: Catalytic cycle of the Heck reaction. The pyridine nitrogen can compete for Pd coordination, necessitating higher temperatures or specific ligands.

Protocol:

  • Reagents: In a pressure tube or round-bottom flask, combine:

    • 2-Bromo-6-methylpyridine (8.6 g, 50 mmol)

    • Ethyl Acrylate (6.5 mL, 60 mmol, 1.2 eq)

    • Palladium(II) Acetate (

      
      ) (112 mg, 1 mol%)
      
    • Triphenylphosphine (

      
      ) (262 mg, 2 mol%)
      
    • Triethylamine (

      
      ) (10.5 mL, 1.5 eq)
      
    • Solvent: DMF or Acetonitrile (50 mL, anhydrous)

  • Reaction: Purge with Nitrogen/Argon for 10 minutes. Seal and heat to 100°C for 12-16 hours.

    • Monitoring: TLC (Hex/EtOAc 4:1) should show disappearance of the bromide.

  • Workup:

    • Cool to RT. Dilute with water (150 mL) and extract with EtOAc (3 x 50 mL).

    • Wash organics with water (to remove DMF) and brine.

  • Purification: Flash chromatography (Hexanes/EtOAc 80:20).

    • Product: Ethyl 3-(6-methylpyridin-2-yl)acrylate (Trans isomer).

    • Target Yield: 75-85%

Stage 3: Hydrogenation and Hydrolysis

Rationale: Catalytic hydrogenation selectively reduces the alkene without affecting the pyridine ring. Subsequent saponification yields the free acid.

Protocol:

  • Hydrogenation:

    • Dissolve the acrylate ester (5.0 g) in Ethanol (50 mL).

    • Add 10% Pd/C (0.5 g, 10 wt%).

    • Stir under a Hydrogen balloon (1 atm) at RT for 4-6 hours.

    • Filter through Celite to remove catalyst. Concentrate to yield Ethyl 3-(6-methylpyridin-2-yl)propionate .

  • Hydrolysis:

    • Dissolve the crude propionate in THF/Water (1:1) (40 mL).

    • Add LiOH·H

      
      O  (1.5 eq). Stir at RT for 2 hours.
      
  • Isolation:

    • Remove THF under reduced pressure.

    • Adjust the aqueous phase pH to ~4.5-5.0 (Isoelectric point region) using 1M HCl.

    • Extract with DCM/Isopropanol (3:1) or crystallize directly if the solid precipitates.

    • Recrystallize from Ethanol/Ether if necessary.

Quantitative Data Summary

Reaction StepKey ReagentsTemp (°C)Typical YieldCritical QC Parameter
Bromination

-10 to 085-92%Maintain T < 0°C during diazo formation.
Heck Coupling

10075-85%Anhydrous solvent; Oxygen-free.
Hydrogenation

25>95%Ensure full conversion of alkene by NMR.
Hydrolysis

25>90%pH adjustment is crucial for isolation.

Analytical Characterization (Expected)

3-(6-Methyl-pyridin-2-yl)-propionic acid

  • Appearance: White to off-white crystalline solid.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    12.1 (br s, 1H, COOH), 7.55 (t, J=7.6 Hz, 1H, Ar-H), 7.05 (d, J=7.6 Hz, 1H, Ar-H), 7.00 (d, J=7.6 Hz, 1H, Ar-H), 2.85 (t, J=7.2 Hz, 2H,
    
    
    ), 2.60 (t, J=7.2 Hz, 2H,
    
    
    ), 2.42 (s, 3H,
    
    
    ).
  • MS (ESI): m/z 166.1

    
    .
    

References

  • ChemicalBook. "Synthesis of 2-Bromo-6-methylpyridine from 2-Amino-6-methylpyridine."[1] ChemicalBook Protocols. Link

  • Organic Chemistry Portal. "Heck Reaction: Mechanism and Conditions." Organic Chemistry Portal. Link

  • Sigma-Aldrich. "(E)-Ethyl 3-(5-methylpyridin-2-yl)acrylate Product Page." Merck KGaA. Link

  • PrepChem. "Synthesis of 2-formyl-3-(6-methyl-3-pyridyl)-propionic acid ethyl ester (Related Hydrolysis)." PrepChem. Link

  • BenchChem. "Bromination of 2-Bromo-6-methylpyridine (Safety & Side Reactions)." BenchChem Technical Support. Link

Sources

Michael addition reaction conditions for 6-methyl-2-vinylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Michael Addition and Conjugate Trapping of 6-Methyl-2-vinylpyridine

Mechanistic Paradigm & Synthetic Utility

6-Methyl-2-vinylpyridine (also known as 6-vinylpicoline) is a highly versatile Michael acceptor widely utilized in the synthesis of complex N-heterocycles, pharmaceuticals, and steroid analogs. The inherent electron-withdrawing nature of the pyridine ring activates the adjacent vinyl group, making it highly susceptible to nucleophilic attack.

What distinguishes 6-methyl-2-vinylpyridine from simple aliphatic enones is the stabilization of the resulting intermediate. Upon nucleophilic attack, the intermediate carbanion (an aza-enolate equivalent) is stabilized by the dipyridyl/pyridyl structure[1][2]. This stabilization prevents immediate decomposition, allowing the intermediate to be successfully captured by various electrophiles (e.g., protons, aldehydes, or acid halides) rather than immediately polymerizing. This unique reactivity was famously leveraged by Danishefsky and colleagues, who demonstrated the synthetic equivalence of 6-methyl-2-vinylpyridine with 3-vinylcyclohex-2-en-1-one in the bis-annelation synthesis of dl-D-homoestrone[3][4].

Mechanistic Pathway Visualization

Mechanism N1 6-Methyl-2-vinylpyridine (Michael Acceptor) N3 Nucleophilic Attack at β-Carbon N1->N3 N2 Nucleophile (e.g., Enolate, Amine, R-Li) N2->N3 N4 Aza-Enolate / Carbanion Intermediate N3->N4 Pyridyl Stabilization N5 Electrophilic Trapping (H+ or R-X) N4->N5 Kinetic/Thermodynamic Control N6 Functionalized Pyridine Derivative N5->N6

Mechanistic pathway of nucleophilic Michael addition to 6-methyl-2-vinylpyridine.

Optimization of Reaction Conditions

The choice of nucleophile dictates the necessary catalytic and environmental conditions. Because the aza-enolate intermediate is highly reactive, strict control over stoichiometry, temperature, and pH is required to prevent side reactions such as dimerization or retro-aza-Michael reversibility[1][5].

Table 1: Quantitative Summary of Reaction Conditions by Nucleophile Class

Nucleophile ClassCatalyst / PromoterSolvent SystemTemp (°C)Yield RangeKey Mechanistic Note
Active Methylenes (e.g., Malonates)Base (NaOMe) or NoneDMSO or THF25 to 6081–95%Highly acidic nucleophiles (pKa ~7 in DMSO) react spontaneously without strong base.
Ketone Enolates Strong Base (LDA)THF / Ether-78 to 2560–80%Foundation of bis-annelation strategies; requires strict anhydrous conditions[3][4].
Amines (Aza-Michael)Ionic Liquids / BufferWater / MeCN20 to 6070–85%Highly reversible; thermodynamic control favors the mono-adduct at an optimized pH ~8[5][6].
Organolithiums (t-BuLi)None (Direct Addition)Anhydrous THF017–45%Intermediate carbanion requires strict stoichiometric control to prevent dimerization[1][2].
Alkyl Iodides Zn-powder (99.9%)Toluene / MeCNRefluxModerateRadical-anion sequence enables complex three-component joining reactions[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow integrates causality—explaining why a step is performed—and concludes with specific analytical validation checkpoints.

Protocol A: Organolithium Conjugate Addition & Electrophilic Trapping

Objective: To synthesize complex alkylated pyridine derivatives via the capture of stabilized anionic intermediates[1][2].

  • System Preparation: Oven-dry all glassware and purge with Argon. Causality: Organolithium reagents and the resulting carbanion intermediates are highly sensitive to moisture and oxygen, which will prematurely quench the reaction.

  • Initiation: Cool a solution of tert-butyllithium (1.4 mmol, 1.5 M in pentane) in anhydrous THF (5 mL) to 0 °C[1].

  • Controlled Addition: Slowly add 6-methyl-2-vinylpyridine (0.696 mmol) dropwise over 15 minutes. Causality: Rapid addition creates localized excesses of the vinylpyridine, which will react with the newly formed anionic intermediate, leading to unwanted dimeric species[1][7].

  • Intermediate Stabilization: Stir the mixture for exactly 1 hour at 0 °C. The dipyridyl structure stabilizes the intermediate carbanion, holding it in a reactive state for electrophilic capture[1][2].

  • Electrophilic Quenching: Rapidly inject deoxygenated water (for proton trapping) or a carbon-centered electrophile (e.g., an aldehyde). Allow the mixture to warm to room temperature[1].

  • Workup: Partition the mixture between dichloromethane and an aqueous phase quenched with 0.5 mL saturated NH₄Cl. Wash the organic phase twice with saturated brine, dry over Na₂SO₄, and concentrate under reduced pressure[1].

  • Purification: Isolate the product via silica gel chromatography (hexanes:ethyl acetate gradient)[2].

Protocol B: Aza-Michael Addition of Amines (Thermodynamic Control)

Objective: High-yield synthesis of 2-(2-alkylaminoethyl)pyridines using flow or batch chemistry[5][6].

  • Solvent & pH Optimization: Prepare a solvent mixture of water and acetonitrile and adjust to pH ~8. Causality: The basicity of the raw materials naturally favors the protonation of the amine over the 2-vinylpyridine. Maintaining a pH of 8 ensures the amine remains sufficiently unprotonated to act as a nucleophile, while keeping the reaction within the narrow window where progression is favored[5].

  • Reagent Introduction: Add 6-methyl-2-vinylpyridine (1.0 equiv) and the primary/secondary amine (1.2 equiv).

  • Thermodynamic Heating: Stir the mixture at 60 °C for 2 hours. Causality: The aza-Michael reaction is highly reversible. Kinetic control initially drives the rapid formation of double-addition byproducts. Extended heating under thermodynamic control forces the equilibrium back toward the highly selective, favored mono-addition product[5].

  • Isolation: Filter the mixture through a 200 nm membrane (if using solid-supported ionic liquid catalysts) and extract with ethyl acetate[5][6].

Analytical Validation & Troubleshooting

A self-validating protocol requires immediate analytical confirmation to ensure the reaction pathway proceeded as intended.

  • ¹H NMR Spectroscopy: The most definitive proof of a successful Michael addition is the complete disappearance of the characteristic vinyl proton signals of the starting material. In 6-methyl-2-vinylpyridine, these appear as a distinct doublet of doublets at ~6.8 ppm and two terminal doublets at ~5.5 ppm and ~6.2 ppm[8]. Successful conjugate addition will replace these with upfield alkyl multiplets (typically between 2.5–3.5 ppm) corresponding to the newly saturated α and β carbons[8].

  • Troubleshooting Dimerization: If Low-Resolution MS (EI) reveals a mass corresponding to a dimeric species (e.g., m/z ~240 for certain adducts instead of the expected monomeric mass), this indicates that the nucleophilic addition step in Protocol A was performed too quickly, allowing the intermediate to attack unreacted starting material[1]. To correct this, increase the dilution of the reaction mixture and slow the dropwise addition rate.

References

  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. National Science Foundation (nsf.gov).
  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC. National Institutes of Health (nih.gov).
  • Aza-Michael-type addition of amines to 2-vinylpyridine and 4-vinylpyridine catalyzed by anion-exchanged supported ionic liquids. ResearchGate.
  • Michael Addition with an Olefinic Pyridine: Organometallic Nucleophiles and Carbon Electrophiles. ResearchGate.
  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Revistes Catalanes amb Accés Obert (raco.cat).
  • Bis annelations via 6-methyl-2-vinylpyridine. Efficient synthesis of dl-D-homoestrone. Journal of the American Chemical Society (acs.org).
  • Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles. Thieme Connect.
  • Anionic Polymerization of 2-Vinylpyridines. University of Florida (ufl.edu).
  • Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent. Taylor & Francis (tandfonline.com).

Sources

Application Note: Precision Bioconjugation via Pyridine-Propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of bioconjugation, 3-(2-pyridyldithio)propionic acid derivatives represent a cornerstone technology for creating reversible, cleavable linkages between biomolecules. Commonly known as the SPDP family of reagents (N-Succinimidyl 3-(2-pyridyldithio)propionate), these molecules utilize a unique "pyridine-propionic" core that serves two critical functions:

  • Heterobifunctional Reactivity: It bridges primary amines (-NH₂) and sulfhydryls (-SH).

  • Self-Validating Chemistry: The release of the pyridine-2-thione leaving group allows for real-time spectrophotometric quantification of the reaction progress.

This guide details the application of these derivatives for Antibody-Drug Conjugates (ADCs), immunotoxins, and protein-protein crosslinking. Unlike non-cleavable linkers (e.g., SMCC), the disulfide bridge formed by pyridine-propionic acid derivatives can be cleaved intracellularly or chemically via reduction (DTT/TCEP), making them ideal for cargo release applications.

Mechanism of Action

The conjugation relies on a two-step controlled reaction.

  • Amine Activation: The N-hydroxysuccinimide (NHS) ester reacts with lysine residues on "Protein A," forming an amide bond.

  • Disulfide Exchange: The pyridyldithio group reacts with a free sulfhydryl on "Protein B" (or a thiolated drug). As the new disulfide bond forms, pyridine-2-thione is released.

Visualization: Reaction Pathway

The following diagram illustrates the chemical flow and the release of the chromophore.

SPDP_Mechanism ProtA Protein A (Amine-Containing) Inter Activated Intermediate (Pyridyldithio-Protein A) ProtA->Inter Step 1: NHS Coupling (pH 7-8) SPDP SPDP Reagent (NHS-Ester + Pyridyldithio) SPDP->Inter Conj Final Conjugate (Disulfide Linked) Inter->Conj Step 2: Disulfide Exchange Byprod Pyridine-2-thione (Abs @ 343 nm) Inter->Byprod Release upon reaction ProtB Protein B/Drug (Sulfhydryl-Containing) ProtB->Conj

Figure 1: The two-step conjugation mechanism. Note the release of Pyridine-2-thione, which serves as the quantification signal.

Reagent Selection Guide

The "propionic acid" spacer can be modified to alter solubility or linker length. Select the derivative that matches your molecular environment.

Reagent NameStructure / ModificationSpacer LengthSolubilityPrimary Application
SPDP N-succinimidyl 3-(2-pyridyldithio)propionate6.8 ÅOrganic (DMSO/DMF)General crosslinking; Membrane permeable.
Sulfo-LC-SPDP Sulfonated, Long-Chain variant15.7 ÅWater SolubleReducing steric hindrance; Cell-surface labeling.
PDPH 3-(2-pyridyldithio)propionic acid hydrazide10.4 ÅOrganic/AqueousGlycoprotein conjugation (reacts with oxidized sugars).

Protocol: Heterobifunctional Crosslinking

This protocol describes coupling an amine-containing Antibody (IgG) to a thiol-containing Enzyme using SPDP.

Phase 1: Activation of the Antibody (Amine Side)

Goal: Attach the pyridine-propionic linker to the antibody lysines.

  • Preparation: Dissolve IgG at 2–5 mg/mL in PBS-EDTA (100 mM Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2).

    • Expert Insight: EDTA is mandatory. It chelates divalent metals that catalyze the oxidation of sulfhydryls, preventing premature dimerization.

  • Reagent Dissolution: Dissolve SPDP in fresh DMSO to a concentration of 20 mM.

  • Reaction: Add 20 µL of SPDP stock per 1 mL of IgG solution (20-fold molar excess). Incubate for 30–60 minutes at Room Temperature (RT).

  • Purification: Crucial Step. Unreacted SPDP must be removed.[1] Use a Desalting Column (e.g., Sephadex G-25) equilibrated with PBS-EDTA. Collect the protein fraction.

Phase 2: Validation (The Pyridine-2-Thione Assay)

Goal: Determine the Molar Substitution Ratio (MSR) before proceeding. This is the "Self-Validating" step.

  • Take an aliquot of the SPDP-modified antibody.

  • Add DTT (Dithiothreitol) to a final concentration of 50 mM. Incubate for 15 minutes.

  • Measure Absorbance at 343 nm .[1][2]

  • Calculate MSR: The extinction coefficient of pyridine-2-thione at 343 nm is 8,080 M⁻¹ cm⁻¹ .

    
    
    
    • Target: Aim for an MSR of 2–4 pyridyldithio groups per antibody to avoid precipitation.

Phase 3: Conjugation to Enzyme (Thiol Side)

Goal: Link the activated antibody to the thiol-enzyme.

  • Thiol Preparation: Ensure the Enzyme has free sulfhydryls. If reducing native disulfides, remove the reducing agent (DTT/TCEP) thoroughly via desalting before this step.

  • Mixing: Mix the SPDP-modified IgG with the Thiol-Enzyme at a 1:1 to 1:3 molar ratio.

  • Incubation: React for 18 hours at 4°C or 2 hours at RT.

    • Observation: You can monitor the reaction progress by measuring the release of pyridine-2-thione at 343 nm in real-time.

  • Final Purification: Separate the conjugate from unreacted enzyme using Size Exclusion Chromatography (SEC).

Workflow Visualization

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Validation cluster_2 Phase 3: Conjugation Step1 Dissolve Protein A (PBS-EDTA, pH 7.2) Step2 Add SPDP (DMSO) 20x Molar Excess Step1->Step2 Step3 Desalting/Dialysis Remove free SPDP Step2->Step3 Step4 Aliquot + DTT Check Step3->Step4 Step6 Mix with Protein B (Free Sulfhydryl) Step3->Step6 Step5 Measure A343nm Calc MSR Step4->Step5 Step7 Incubate 18h @ 4°C Step6->Step7 Step8 Final SEC Purification Step7->Step8

Figure 2: Operational workflow for SPDP-mediated conjugation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conjugation Yield Oxidized SulfhydrylsEnsure EDTA is in all buffers. Verify thiol content on Protein B using Ellman’s Reagent.
Precipitation Over-modificationReduce the molar excess of SPDP in Phase 1. High hydrophobicity of the linker can aggregate proteins; switch to Sulfo-LC-SPDP .
No A343 Signal Hydrolysis of NHS esterSPDP is moisture sensitive. Use fresh DMSO stock. Do not store diluted aqueous SPDP.
Inefficient Cleavage Buried DisulfidesIf releasing cargo, ensure the reducing environment (glutathione/DTT) can access the linker.

References

  • Carlsson, J., et al. (1978). Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent.[3][4] Biochemical Journal, 173(3), 723–737.

  • Thermo Fisher Scientific. (n.d.). SPDP Crosslinkers Application Note. Thermo Fisher Scientific User Guide.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 4: Heterobifunctional Crosslinkers.

  • Ansell, S. M., et al. (1996). 3-(2-Pyridyldithio)propionic Acid Hydrazide as a Cross-Linker in the Formation of Liposome−Antibody Conjugates.[5] Bioconjugate Chemistry, 7(4), 490-496.[5]

  • Bang, S., et al. (2012). Determination of Pyridyldisulfide Functionality (Supporting Info). Polymer Chemistry.

Sources

Preparation of copper(II) complexes with 3-(6-Methyl-pyridin-2-yl)-propionic acid ligand

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the preparation of Copper(II) complexes utilizing the 3-(6-Methyl-pyridin-2-yl)-propionic acid ligand (henceforth referred to as 6-Me-3-PPA ).

Unlike the widely used picolinic acid (which forms stable 5-membered chelate rings), the propionic acid backbone of 6-Me-3-PPA introduces a flexible ethylene linker, theoretically forming a thermodynamically challenging 7-membered chelate ring. Furthermore, the 6-methyl substituent on the pyridine ring introduces significant steric hindrance proximal to the coordination site.[1]

Key Technical Insight: The steric bulk of the 6-methyl group destabilizes the classic square-planar coordination geometry typical of Cu(II), forcing the metal center into a distorted square-pyramidal or trigonal-bipyramidal geometry. This protocol is designed to control these variables, favoring the isolation of discrete mononuclear [Cu(L)₂] species or solvent-stabilized adducts rather than insoluble coordination polymers.

Reaction Mechanism & Structural Logic

The synthesis relies on a ligand-exchange mechanism using Copper(II) Acetate Monohydrate. Acetate is chosen over chloride or nitrate because the acetate anions act as an internal base, facilitating the deprotonation of the carboxylic acid moiety of the ligand without requiring strong external bases that might precipitate Copper(II) Hydroxide.

Signaling Pathway & Workflow

G Start Precursors LigandSynth Ligand Synthesis (Heck Coupling) Start->LigandSynth 2-Bromo-6-methylpyridine + Methyl Acrylate Complexation Complexation (MeOH/H2O, 60°C) LigandSynth->Complexation Purified Ligand + Cu(OAc)2·H2O Crystallization Slow Evaporation (Thermodynamic Control) Complexation->Crystallization Green/Blue Filtrate Product [Cu(6-Me-3-PPA)2(H2O)] Distorted Geometry Crystallization->Product X-Ray Quality Crystals

Figure 1: Synthetic workflow from ligand generation to complex isolation.[2] The pathway emphasizes thermodynamic control during crystallization to manage the steric strain of the 6-methyl group.

Experimental Protocols

Materials & Reagents
ReagentPurityRole
2-Bromo-6-methylpyridine>98%Ligand Precursor
Methyl Acrylate>99%Linker Source
Palladium(II) AcetateCatalystHeck Coupling Catalyst
Copper(II) Acetate Monohydrate99.9%Metal Source / Base
Methanol (MeOH)HPLC GradeSolvent
Diethyl EtherACS GradePrecipitant
Phase I: Ligand Synthesis (If not commercially available)

Note: If the ligand is purchased, skip to Phase II.

Rationale: Direct alkylation of lutidine is often non-selective. The Heck coupling provides a regiospecific route to the 3-carbon chain.

  • Coupling: Combine 2-bromo-6-methylpyridine (10 mmol), methyl acrylate (12 mmol),

    
     (2 mol%), and triethylamine (15 mmol) in dry DMF. Heat to 100°C for 12 hours under 
    
    
    
    .
  • Hydrogenation: Dissolve the resulting unsaturated ester in MeOH. Add 10% Pd/C and stir under

    
     (1 atm) for 4 hours to reduce the alkene.
    
  • Hydrolysis: Treat the saturated ester with NaOH (2M, aq) at 50°C for 2 hours. Acidify with HCl to pH 4.0 to precipitate 3-(6-Methyl-pyridin-2-yl)-propionic acid . Recrystallize from Ethanol.[3]

Phase II: Preparation of Copper(II) Complex

Step 1: Stoichiometric Mixing Dissolve 6-Me-3-PPA (330 mg, 2.0 mmol) in 15 mL of Methanol. The solution should be clear and colorless. Separately, dissolve Copper(II) Acetate Monohydrate (200 mg, 1.0 mmol) in 10 mL of deionized water. Note: The 2:1 Ligand:Metal ratio is critical to favor the bis-ligand monomer over the bridged dimer.

Step 2: Complexation Add the copper solution dropwise to the ligand solution under vigorous stirring at 60°C. Observation: The solution will instantly turn a deep emerald green or turquoise, indicating coordination of the pyridine nitrogen and carboxylate oxygen.

Step 3: pH Adjustment (Optional but Recommended) Check the pH. It should be approximately 5.5–6.0 (buffered by the released acetic acid). If pH < 4, add dilute NaOH dropwise to reach pH 6.0. Warning: Do not exceed pH 7.5, as the 6-methyl group steric hindrance makes the complex susceptible to hydrolysis (formation of Cu(OH)₂).

Step 4: Reflux & Filtration Reflux the mixture for 1 hour to ensure thermodynamic equilibration. Filter the hot solution through a 0.45 µm PTFE membrane to remove any unreacted copper oxide or dust.

Step 5: Crystallization Allow the filtrate to stand at room temperature for slow evaporation. Alternative: For rapid precipitation, reduce volume to 5 mL and diffuse Diethyl Ether into the solution.

Characterization & Validation

To validate the synthesis, compare your data against these expected parameters.

Infrared Spectroscopy (FTIR)

The coordination mode of the carboxylate group is determined by the separation (


) between the asymmetric (

) and symmetric (

) stretching vibrations.
Functional GroupFree Ligand (

)
Cu Complex (

)
Interpretation

Carboxyl
~1710 (COOH)N/ALoss of protonated acid.

~1580 (salt)1610 - 1630 Shift indicates coordination.

~1400 (salt)1380 - 1390

~180> 200 Indicates monodentate or highly asymmetric chelation due to the 7-membered ring strain.
Pyridine Ring15901605 Blue shift confirms Py-N coordination to Cu(II).
Structural Geometry (Expert Analysis)

Due to the 6-methyl steric clash , the complex cannot adopt a perfect square planar geometry. The methyl group physically blocks the approach of ligands in the equatorial plane.

  • Expected Geometry: Distorted Square Pyramidal (

    
    ).
    
  • Coordination Sphere:

    
    . The two ligand molecules coordinate in a trans arrangement to minimize methyl-methyl repulsion, but the planes are twisted. An apical water molecule or a weakly bound carboxylate oxygen often completes the sphere.
    

Structure Cu Cu(II) Center N1 N (Ligand 1) Cu->N1 O1 O (Ligand 1) Cu->O1 N2 N (Ligand 2) Cu->N2 O2 O (Ligand 2) Cu->O2 H2O H2O (Apical) Cu->H2O Weak Axial Me1 6-Methyl Group (Steric Clash) N1->Me1 Repulsion

Figure 2: Coordination environment. The 6-Methyl group (Me1) prevents planar alignment, forcing a twist in the N-Cu-N bond angle and favoring apical coordination of solvent molecules.

Troubleshooting & Optimization

  • Problem: Blue precipitate forms immediately.

    • Cause: pH too high; formation of Copper Hydroxide.

    • Fix: Maintain pH between 5.0 and 6.0. Add acetic acid if necessary.[4]

  • Problem: Oily product, no crystals.

    • Cause: The flexible propionic chain prevents tight packing.

    • Fix: Use a counter-ion exchange. React

      
       instead of Acetate to introduce perchlorate anions, which often assist in packing (Warning: Potential explosion hazard with perchlorates; use tetrafluoroborate 
      
      
      
      as a safer alternative).
  • Problem: Low Yield.

    • Cause: Formation of soluble cationic species

      
      .
      
    • Fix: Evaporate to dryness and wash with cold acetone to remove excess ligand.

References

  • Smolentsev, A. I. (2017).[1] Copper(II) bromide, nitrate and perchlorate complexes with sterically demanding N-(6-methylpyridin-2-yl)acetamide ligands.[1] Acta Crystallographica Section C, 73(8), 613-619.[1] Link

    • Relevance: Establishes the structural impact of the 6-methyl group on Cu(II) coordination geometry (distorted square-pyramidal).
  • Yazicilar, T. K., et al. (2008). Synthesis and Crystal Structure of Copper(II) bis[3-(2-pyridyl)propionate]. Acta Crystallographica Section E, 64(4), m509.[5] Link

    • Relevance: Provides the baseline structural data for the un-methylated analog, highlighting the 7-membered chel
  • Villa, M., et al. (2025). Mixed-Ligand Copper(II) Complexes Derived from Pyridinecarbonitrile Precursors. Molecules, 30(1). Link

    • Relevance: Discusses the "paddle-wheel" vs.
  • ChemicalBook. (2023). 3-(pyridin-2-ylamino)propanoic acid synthesis methods. Link

    • Relevance: Validates synthetic routes for propionic acid deriv

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using 3-(6-Methyl-pyridin-2-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Expanding the Chemical Space of Peptides

Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone technology in peptide science, enabling the systematic assembly of amino acids into complex peptide chains.[1][2] The most prevalent strategy, Fmoc/tBu-based SPPS, offers a robust and versatile methodology for constructing peptides with high fidelity.[3][4] While the 20 proteinogenic amino acids provide a significant chemical alphabet, the incorporation of non-canonical or "unnatural" amino acids (ncAAs) has emerged as a powerful approach to modulate the structural and functional properties of peptides.[1][5][6] These modifications can enhance proteolytic stability, improve receptor binding affinity, and introduce novel functionalities, thereby expanding the therapeutic potential of peptide-based drugs.[6]

This application note details a theoretical framework and practical protocols for the incorporation of a novel non-canonical building block, 3-(6-Methyl-pyridin-2-yl)-propionic acid , into peptide sequences using Fmoc-SPPS. The introduction of this pyridine-containing moiety is hypothesized to offer several advantages, including:

  • Modulation of Physicochemical Properties: The pyridine ring can influence the solubility, polarity, and isoelectric point of the resulting peptide.

  • Introduction of a Metal-Chelating Site: The nitrogen atom of the pyridine ring can serve as a coordination site for metal ions, opening possibilities for the development of metallopeptides with catalytic or imaging applications.

  • Alteration of Conformational Preferences: The steric bulk and electronic properties of the 6-methyl-pyridine group may induce specific secondary structures or constrain the peptide backbone.

Due to the absence of published data on the direct use of 3-(6-Methyl-pyridin-2-yl)-propionic acid in SPPS, this guide is formulated based on established principles for handling non-canonical and sterically hindered amino acids.[7][8]

Synthesis of 3-(6-Methyl-pyridin-2-yl)-propionic acid

Core Principles of Fmoc-SPPS Incorporation

The successful incorporation of 3-(6-Methyl-pyridin-2-yl)-propionic acid into a growing peptide chain relies on the standard Fmoc-SPPS cycle. This iterative process involves the deprotection of the N-terminal Fmoc group and the subsequent coupling of the incoming activated carboxylic acid.[11] Given the non-canonical nature and potential steric hindrance of the title compound, special consideration must be given to the choice of coupling reagents and reaction conditions to ensure efficient amide bond formation.[7][12]

Diagram 1: The Fmoc-SPPS Cycle

SPPS_Cycle Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Deprotection Washing1 DMF Wash Deprotection->Washing1 2. Washing Coupling Coupling of Activated 3-(6-Methyl-pyridin-2-yl)- propionic acid Washing1->Coupling 3. Coupling Washing2 DMF/DCM Wash Coupling->Washing2 4. Washing Cycle_End Elongated Peptide (Fmoc-Protected) Washing2->Cycle_End Ready for next cycle

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Experimental Protocols

Materials and Reagents
ReagentGrade
Rink Amide or Wang Resin (100-200 mesh)Peptide Synthesis Grade
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade
Dichloromethane (DCM)ACS Grade
PiperidineReagent Grade
3-(6-Methyl-pyridin-2-yl)-propionic acid≥95% Purity
HATU, HCTU, or HBTUPeptide Synthesis Grade
N,N-Diisopropylethylamine (DIPEA)Reagent Grade
Trifluoroacetic acid (TFA)Reagent Grade
Triisopropylsilane (TIS)Reagent Grade
1,2-Ethanedithiol (EDT)Reagent Grade
PhenolReagent Grade
Diethyl ether (cold)ACS Grade
Kaiser Test Kit ReagentsN/A
Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into a fritted syringe or a dedicated peptide synthesis vessel.

  • Add DMF to completely cover the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • Drain the DMF and wash the resin thoroughly with DMF (3 x 5 mL per 100 mg of resin).

Protocol 2: N-α-Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the swelled resin.

  • Agitate the mixture for an initial 3 minutes, then drain the solution.

  • Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

Protocol 3: Coupling of 3-(6-Methyl-pyridin-2-yl)-propionic acid

Due to the anticipated steric hindrance from the 6-methyl group and the pyridine ring, a potent coupling reagent is recommended.[12][13] The use of HATU or HCTU is advised for optimal coupling efficiency.[5][14][15]

Diagram 2: HATU-Mediated Coupling Mechanism

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Prop_Acid 3-(6-Me-py-2)-propionic acid (R-COOH) Activated_Ester OAt-Active Ester (R-COO-At) Prop_Acid->Activated_Ester + HATU HATU HATU DIPEA1 DIPEA Resin_Amine Resin-NH2 Activated_Ester->Resin_Amine Nucleophilic Attack Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Resin_Amine->Peptide_Bond

Caption: Mechanism of HATU-mediated peptide bond formation.

Procedure:

  • In a separate vial, dissolve 3-5 equivalents of 3-(6-Methyl-pyridin-2-yl)-propionic acid and 2.9-4.5 equivalents of HATU (or HCTU) in DMF.[5][13]

  • Add 6-10 equivalents of DIPEA to the solution to activate the carboxylic acid.

  • Immediately add the activated solution to the deprotected resin.

  • Agitate the mixture for 1-4 hours at room temperature.

  • Monitor the reaction for completion using the Kaiser test (Protocol 4).

  • If the Kaiser test is positive (indicating incomplete coupling), a second coupling can be performed with a fresh solution of activated 3-(6-Methyl-pyridin-2-yl)-propionic acid.[16]

  • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 4: Monitoring Coupling with the Kaiser Test

The Kaiser test is a sensitive colorimetric assay to detect free primary amines on the resin, indicating an incomplete coupling reaction.[2][6][16][17]

Reagents:

  • Reagent A: 1 mL of 0.01 M KCN in water diluted to 50 mL with pyridine.

  • Reagent B: 1 g of ninhydrin in 20 mL of n-butanol.

  • Reagent C: 40 g of phenol in 20 mL of n-butanol.

Procedure:

  • Withdraw a small sample of resin beads (10-15 beads) and place them in a small glass test tube.

  • Add 2-3 drops of each of Reagent A, B, and C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.[2]

  • Observe the color of the beads and the solution.

    • Negative Result (Complete Coupling): Beads and solution remain yellow or colorless.

    • Positive Result (Incomplete Coupling): Beads and/or solution turn a dark blue or purple color.[17]

Protocol 5: Capping of Unreacted Amines

If a positive Kaiser test persists after a second coupling, it is advisable to "cap" the unreacted amines to prevent the formation of deletion peptide sequences.

  • Prepare a capping solution of acetic anhydride/DIPEA/DMF (5:1:94 v/v/v).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Drain the capping solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 6: Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing any side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.[3][7][8][18]

Table 1: Common Cleavage Cocktails

Reagent CocktailComposition (v/v)Use Case
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)General-purpose, for peptides with Cys, Met, Trp, and Tyr.[7][8]
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)For peptides with Arg(Pbf/Pmc).
Standard TFA TFA/TIS/Water (95:2.5:2.5)For simple peptides without sensitive residues.[3]

Procedure:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • In a well-ventilated fume hood, add the appropriate cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin).

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the ether suspension to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether twice to remove scavengers.

  • Dry the peptide pellet under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Difficult Couplings

The incorporation of 3-(6-Methyl-pyridin-2-yl)-propionic acid may present challenges due to its structure. The following diagram outlines a troubleshooting workflow.

Diagram 3: Troubleshooting Workflow

Troubleshooting_Workflow Start Kaiser Test Positive (Incomplete Coupling) Double_Coupling Perform Double Coupling Start->Double_Coupling Check_Kaiser1 Kaiser Test Still Positive? Double_Coupling->Check_Kaiser1 Change_Reagent Switch to a More Potent Coupling Reagent (e.g., HATU -> COMU) Check_Kaiser1->Change_Reagent Yes Proceed Proceed to Next Cycle Check_Kaiser1->Proceed No Increase_Time_Temp Increase Coupling Time and/or Temperature Change_Reagent->Increase_Time_Temp Check_Kaiser2 Kaiser Test Still Positive? Increase_Time_Temp->Check_Kaiser2 Capping Cap Unreacted Amines with Acetic Anhydride Check_Kaiser2->Capping Yes Check_Kaiser2->Proceed No Capping->Proceed

Caption: Decision-making guide for handling incomplete couplings.

Conclusion

The incorporation of 3-(6-Methyl-pyridin-2-yl)-propionic acid into peptides via Fmoc-SPPS represents a novel strategy for expanding the chemical diversity and potential therapeutic applications of peptide-based molecules. While this guide provides a theoretical and practical framework based on established principles, empirical optimization will be necessary to achieve high-yield synthesis of peptides containing this unique building block. Careful selection of potent coupling reagents, diligent monitoring of reaction completion, and appropriate cleavage conditions are paramount to success.

References

  • Peptides. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K).

  • BenchChem. Application Notes and Protocols for HCTU in Solution-Phase Peptide Synthesis.

  • Peptides. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.

  • ChemPep. Fmoc Solid Phase Peptide Synthesis.

  • BenchChem. Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected 2-Amino-2-(2-methoxyphenyl)acetic Acid.

  • BenchChem. Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.

  • BenchChem. Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker.

  • Peptide Primers. Peptide Synthesis for Beginners.

  • ChemicalBook. 3-(pyridin-2-ylamino)propanoic acid synthesis.

  • Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).

  • CDN. Cleavage Cocktail Selection.

  • AAPPTec. Monitoring of Peptide Coupling and Capping.

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.

  • BenchChem. Kaiser test for monitoring incomplete coupling of modified amino acids.

  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

  • Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development.

  • AltaBioscience. Fmoc Amino Acids for SPPS.

  • Sigma-Aldrich. Peptide Coupling Reagents Guide.

  • DU Chem. Methods and protocols of modern solid phase peptide synthesis.

  • Google Patents. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

  • American Laboratory. Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers.

Sources

Application Note: Esterification of 3-(6-Methyl-pyridin-2-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This technical guide details the procedure for converting 3-(6-Methyl-pyridin-2-yl)-propionic acid (Structure 1 ) into its alkyl ester derivatives (Structure 2 ). This transformation is a critical step in the synthesis of diverse pharmaceutical intermediates, particularly for ligands used in metalloproteinase inhibitors and antihistamine analogues.

Chemical Context & Challenges

The substrate presents a dual chemical nature:[1][2][3][4][5]

  • Basic Pyridine Nitrogen (

    
    ):  Under acidic esterification conditions, the pyridine ring protonates, forming a pyridinium salt. This increases water solubility, making the isolation of the free base non-trivial during aqueous workup.
    
  • Steric Environment: The 6-methyl group provides mild steric shielding to the ring nitrogen but does not significantly hinder the distal carboxylic acid, allowing for standard kinetic rates.

Method Selection: While coupling agents (EDC/DMAP) can be used, they are atom-inefficient for simple alkyl esters. We prioritize Acid-Mediated Esterification (Fischer type) due to its scalability, atom economy, and ease of purification. Two protocols are provided:

  • Protocol A (Thionyl Chloride): Best for high purity and quantitative conversion. Generates anhydrous HCl in situ.

  • Protocol B (Sulfuric Acid): Cost-effective for large-scale production.

Reaction Logic & Mechanism

The reaction follows a reversible acid-catalyzed mechanism. To drive the equilibrium toward the ester (Le Chatelier's principle), we utilize the alcohol as the solvent (large excess) and, in Protocol A, a dehydrating agent (


) that consumes water irreversibly.
Pathway Diagram

The following diagram illustrates the transformation and the critical "Salt-to-Base" switch required during isolation.

ReactionLogic Substrate 3-(6-Methyl-pyridin-2-yl) -propionic acid Intermediate Pyridinium Salt Intermediate (Water Soluble) Substrate->Intermediate Alcohol, Reflux AcidCat Acid Catalyst (H+) AcidCat->Intermediate Neutralization Base Workup (NaHCO3/Na2CO3) Intermediate->Neutralization Quench Product Ester Product (Free Base) (Organic Soluble) Neutralization->Product Extraction (DCM/EtOAc)

Figure 1: Reaction workflow emphasizing the transition from water-soluble salt to organic-soluble free base.

Protocol A: Thionyl Chloride Mediated Esterification (Recommended)

This method is preferred for research-scale synthesis (100 mg to 50 g) because the generation of


-derived HCl scavenges water, driving the reaction to completion without a Dean-Stark trap.
Materials
  • Substrate: 3-(6-Methyl-pyridin-2-yl)-propionic acid (1.0 equiv)

  • Solvent/Reagent: Anhydrous Methanol or Ethanol (0.2 M concentration relative to substrate)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)
    
  • Quench: Saturated

    
     solution
    
  • Extraction: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Procedure
  • Setup (0 min):

    • Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a rubber septum.

    • Flush the flask with Nitrogen (

      
      ) or Argon.
      
    • Add the anhydrous alcohol (MeOH or EtOH) and cool to 0°C in an ice bath.

  • Activation (0–15 min):

    • Critical Step: Add

      
       dropwise via syringe to the cold alcohol.
      
    • Note: This reaction is exothermic and releases HCl gas. Ensure proper venting.

    • Stir for 10 minutes at 0°C to generate the HCl/Alcohol reagent.

  • Addition (15–20 min):

    • Add solid 3-(6-Methyl-pyridin-2-yl)-propionic acid in one portion.

    • Remove the ice bath and allow the mixture to warm to room temperature.

  • Reaction (20 min – 4 hrs):

    • Attach a reflux condenser.[3][6]

    • Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH).

    • Monitoring: Check by TLC (System: 10% MeOH in DCM) or LCMS. The starting acid (Zwitterion) usually stays at the baseline or streaks; the ester moves up (

      
      ).
      
  • Workup (Isolation of Free Base):

    • Concentrate the reaction mixture in vacuo to remove excess alcohol and

      
      . You will obtain a sticky residue (the hydrochloride salt of the ester).
      
    • Neutralization: Redissolve the residue in minimal water (or DCM if solubility permits). Slowly add saturated aqueous

      
       until pH 
      
      
      
      8. Gas evolution (
      
      
      ) will occur.[3]
    • Extraction: Extract the aqueous mixture with DCM (

      
       volumes).
      
    • Why DCM? Pyridine esters are highly soluble in chlorinated solvents.

  • Purification:

    • Dry the combined organic layers over anhydrous

      
      .[3]
      
    • Filter and concentrate.

    • Result: Usually a clear to pale yellow oil. If purity is <95%, purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Sulfuric Acid Catalyzed (Fischer)[7]

Suitable for larger batches where thionyl chloride handling is hazardous.

Materials
  • Substrate: 3-(6-Methyl-pyridin-2-yl)-propionic acid (1.0 equiv)

  • Solvent: Methanol or Ethanol (Excess, solvent grade)

  • Catalyst: Conc.

    
     (0.1 – 0.5 equiv)
    
Procedure
  • Dissolve the substrate in the alcohol (approx. 5–10 mL per gram of substrate).

  • Add conc.[3][7]

    
     dropwise with stirring.
    
  • Heat to reflux for 6–12 hours.

    • Optimization: For Ethyl esters, adding molecular sieves (3Å) to the flask can help drive conversion by trapping water.

  • Workup:

    • Evaporate

      
       80% of the alcohol.
      
    • Dilute with EtOAc.[3][7]

    • Wash carefully with sat.

      
       (Caution: foaming).
      
    • Wash with Brine.[6]

    • Dry (

      
      ), filter, and concentrate.[3][7]
      

Analytical Data & Validation

Upon successful synthesis, the following spectral characteristics confirm the structure of Methyl 3-(6-methyl-pyridin-2-yl)-propionate :

TechniqueFeatureExpected Signal (Approximate)
1H NMR Pyridine Ring Protons3H multiplet region

7.0 – 7.6 ppm
1H NMR Pyridine-CH3Singlet at

2.50 ppm
1H NMR Ester-OCH3Singlet at

3.65 ppm (if Methyl ester)
1H NMR Linker (-CH2-CH2-)Two triplets at

2.7 – 3.1 ppm
LCMS Mass Peak[M+H]+ = 180.1 (Methyl ester) / 194.1 (Ethyl ester)

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Product lost in aqueous layer during workup.The pyridine nitrogen makes the ester partially water-soluble if pH < 7. Ensure aqueous layer pH is basic (pH 8-9) before extraction.
Incomplete Reaction Water accumulation.Use Protocol A (

) or add molecular sieves to Protocol B.
Dark Coloration Oxidation of pyridine ring.Perform reaction under Nitrogen atmosphere.

Safety & Hazards

  • Thionyl Chloride: Reacts violently with water to release HCl and

    
    . Handle only in a fume hood.
    
  • Pyridine Derivatives: Potential irritants and neurotoxins. Wear gloves and eye protection.

  • Pressurization: Neutralization generates

    
    . Vent separatory funnels frequently.
    

References

  • Fischer Esterification Mechanism & Protocols

    • Master Organic Chemistry. "Fischer Esterification."[2][3][6][7][8] Accessed October 2023. Link

  • Pyridine Ester Synthesis (Analogous Protocols)

    • BenchChem.[3] "Esterification of 2,5-Pyridinedicarboxylic Acid."[3] Link

    • PrepChem. "Synthesis of ethyl 2-formyl-3-(6-methoxy-3-pyridyl)propionate." Link

  • Thionyl Chloride Mediated Esterification

    • Organic Chemistry Portal. "Esterification - Recent Literature."[5][9] Link

Sources

Coupling reagents for 3-(6-Methyl-pyridin-2-yl)-propionic acid amide bond formation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists working with 3-(6-Methyl-pyridin-2-yl)-propionic acid (and structurally related 3-(2-pyridyl)alkanoic acids). It addresses the specific electronic and steric challenges posed by the 2-substituted pyridine ring during amide bond formation.

Executive Summary

Coupling 3-(6-Methyl-pyridin-2-yl)-propionic acid (Substrate 1 ) with amines presents a unique chemoselective challenge distinct from standard aliphatic acids.[1] The primary failure mode is intramolecular cyclization driven by the pyridine nitrogen, which competes with the desired intermolecular amidation.[1]

This guide provides three validated protocols ranging from Discovery (mg-scale) to Process (kg-scale), emphasizing the use of T3P (Propylphosphonic anhydride) and HATU to kinetically outcompete side reactions.[1]

Key Technical Recommendations
  • Preferred Reagent: T3P (50% in EtOAc/DMF) offers the highest fidelity, preventing "self-capping" of the active ester.[1]

  • Alternative (High-Throughput): HATU is effective for non-nucleophilic amines but requires strict base control (DIPEA > Pyridine).[1]

  • Avoid: Standard Carbodiimides (DCC/EDC) without additives, as they promote slow activation kinetics that favor cyclization.[1]

Mechanistic Insight: The "Self-Inhibition" Challenge

The structural proximity of the pyridine nitrogen to the carboxylic acid (separated by a flexible ethylene linker) creates a high effective molarity for intramolecular attack.[1]

The Failure Mechanism (Cyclization)

Upon activation of the carboxylic acid (forming intermediate 2 ), the pyridine nitrogen (nucleophilic due to the 6-methyl electron-donating group) can attack the carbonyl carbon.[1] This forms a 3,4-dihydro-2H-quinolizin-4-one salt (Intermediate 3 ).[1]

  • Consequence: This cationic species is often unreactive toward the external amine or hydrolyzes back to the starting material during workup, leading to "mysterious" low yields despite full consumption of the starting acid by TLC/LCMS.[1]

ReactionPathway SM Substrate (1) 3-(6-Me-Py)-Propionic Acid Act Activated Ester (2) (O-Acyl Isourea / OBt) SM->Act + Coupling Reagent (Activation) Prod Target Amide (Desired) Act->Prod + Amine (k_inter) Fast Kinetic Path Cyc Cyclic Intermediate (3) (Quinolizinone Salt) Act->Cyc Intramolecular N-Attack (k_intra) Competing Side Reaction Dead Decomposition / Hydrolysis Cyc->Dead Workup

Figure 1: Kinetic competition between intermolecular amidation (Green) and intramolecular cyclization (Red).

Reagent Selection Matrix

Reagent ClassReagentSuitabilityMechanism of ActionRecommendation
Phosphonic Anhydrides T3P Excellent Forms mixed anhydride; low epimerization; fast reaction.[1][2][3]Primary Choice (Scale-up)
Uronium Salts HATU Good Fast activation; highly reactive O-At ester.[1]Discovery / Difficult Amines
Carbodiimides EDC/HOBt Moderate Slower activation; higher risk of N-acyl urea rearrangement.[1]Use only if T3P/HATU fail.[1]
Acid Chlorides SOCl₂ Poor Highly electrophilic; promotes rapid cyclization to quinolizinone.[1]Avoid

Detailed Protocols

Protocol A: T3P-Mediated Coupling (Robust & Scalable)

Best for: Scale-up, avoiding chromatography, and preventing cyclization.[1]

Materials:

  • Substrate: 3-(6-Methyl-pyridin-2-yl)-propionic acid (1.0 equiv)[1]

  • Amine: 1.1 – 1.2 equiv[1]

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • Base: Pyridine (3.0 – 4.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.[1]

Procedure:

  • Setup: Charge the acid (1.0 equiv), amine (1.1 equiv), and base (3.0 equiv) into a reactor containing EtOAc (10 V, i.e., 10 mL/g).

  • Cooling: Cool the mixture to 0–5 °C . Crucial: Low temperature slows the intramolecular cyclization rate (k_intra) more than the intermolecular coupling (k_inter).[1]

  • Addition: Add T3P solution dropwise over 10–15 minutes, maintaining internal temperature < 10 °C.

  • Reaction: Allow to warm to Room Temperature (20–25 °C) and stir for 2–4 hours.

    • Monitor: Check LCMS.[1] If conversion is stalled, add 0.5 equiv T3P.[1]

  • Workup (Self-Validating):

    • Add water (5 V).[1] Stir for 10 min.

    • Separate phases.[1] Wash organic layer with Sat.[1] NaHCO₃ (to remove excess acid/T3P byproducts) and Brine.[1]

    • Note: T3P byproducts are water-soluble, ensuring high purity without column chromatography.[1]

Protocol B: HATU High-Speed Coupling

Best for: Discovery chemistry, parallel synthesis, and unreactive amines (anilines).[1]

Materials:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Reagent: HATU (1.1 – 1.2 equiv)[1]

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)[1]

  • Solvent: DMF (anhydrous).[1][4]

Procedure:

  • Activation: Dissolve the acid (1.0 equiv) in DMF (10 V). Add DIPEA (3.0 equiv).[1]

  • Reagent Addition: Add HATU (1.1 equiv) in one portion at 0 °C .

  • Pre-activation (Time Critical): Stir for exactly 2–5 minutes .

    • Warning: Do NOT stir for >10 mins before adding amine. Extended activation time allows the pyridine nitrogen to attack the activated ester.[1]

  • Coupling: Add the amine (1.1 equiv) immediately.

  • Reaction: Stir at RT for 1–2 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃.

Troubleshooting & Optimization

Issue: Low Yield / Recovery of Starting Material

Cause: Formation of the cyclic quinolizinone intermediate which hydrolyzes back to starting acid during aqueous workup.[1] Solution:

  • Switch to T3P: The steric bulk of the propylphosphonic anhydride intermediate discourages intramolecular attack.[1]

  • Increase Concentration: Intermolecular reaction rates depend on concentration (

    
    ), while intramolecular rates are independent of concentration.[1] Run the reaction at 0.5 M to 1.0 M  to favor intermolecular coupling.
    
Issue: Product Trapped in Aqueous Layer

Cause: The 6-methyl-pyridine moiety is basic (pKa ~6-7).[1] If the workup pH is too low, the product will protonate and remain in the water.[1] Solution:

  • Ensure the final aqueous wash is pH > 8 (use Sat.[1] NaHCO₃).[1]

  • For highly polar amides, use DCM/Isopropanol (3:1) for extraction.[1][5][6]

References

  • Dunetz, J. R., et al. (2011).[1][3][7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1][7]

  • Carpino, L. A. (1993).[1][8] "1-Hydroxy-7-azabenzotriazole.[1][8][9] An efficient peptide coupling additive."[1][6][8][10] Journal of the American Chemical Society, 115(10), 4397-4398.[1][8]

  • Valeur, E., & Bradley, M. (2009).[1][7] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.[1][7]

  • Basavaprabhu, et al. (2013).[1] "Propanephosphonic Acid Anhydride (T3P): A Remarkable Reagent for the Synthesis of Heterocycles."[1] Synthesis, 45(12), 1569-1601.[1]

Sources

Recrystallization solvent systems for 3-(6-Methyl-pyridin-2-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Recrystallization Strategies for 3-(6-Methyl-pyridin-2-yl)-propionic acid

Introduction and Physicochemical Causality

The purification of amphoteric heterocyclic compounds presents unique thermodynamic challenges. 3-(6-Methyl-pyridin-2-yl)-propionic acid (CAS: 842971-94-2; MW: 165.19)[1] features both a weakly basic pyridine nitrogen and a weakly acidic propionic acid moiety. Designing a self-validating recrystallization protocol requires a fundamental understanding of its speciation across different dielectric environments.

In aqueous media, pyridine carboxylic acids exhibit pH-dependent ionization. Near the isoelectric point (pI), the molecule exists predominantly as a zwitterion[2]. Because zwitterions possess strong intermolecular electrostatic interactions, they form robust crystal lattices with exceptionally low aqueous solubility[3]. Conversely, in pure aprotic organic solvents with low dielectric constants, the equilibrium shifts dramatically; the charge separation is no longer stabilized, and the molecule exists almost entirely in its neutral, uncharged form[3].

Understanding this dichotomy allows us to design two distinct recrystallization strategies: an Isoelectric Aqueous Precipitation (exploiting the zwitterionic lattice) and an Anhydrous Anti-Solvent Crystallization (exploiting the neutral form's temperature-dependent solubility).

G N1 Low pH (< 3.0) Cationic Form (High Aqueous Sol.) N2 Isoelectric Point (pH ~4.5-5.5) Zwitterionic Form (Min. Aqueous Sol.) N1->N2 Add Base (NaOH) N4 Aprotic Organic Solvents Neutral Form (Temp-Dependent Sol.) N2->N4 Solvent Exchange (e.g., EtOAc) N3 High pH (> 7.0) Anionic Form (High Aqueous Sol.) N3->N2 Add Acid (HCl)

Fig 1. pH-dependent speciation and solvent-driven equilibrium of pyridine-propionic acid derivatives.

Solvent System Selection Matrix

The selection of a recrystallization solvent is not arbitrary; it is a calculated balance of polarity, boiling point, and the solute's speciation state. Thermodynamic solubility studies on structurally similar pyridinecarboxylic acids demonstrate that solubility is highly temperature-dependent in solvents like ethyl acetate and tetrahydrofuran, making them ideal candidates for thermal gradient recrystallization[4].

Below is a synthesized matrix of optimal solvent systems for 3-(6-Methyl-pyridin-2-yl)-propionic acid, categorized by their mechanistic action.

Solvent SystemMechanism of ActionTarget Impurity ProfileCausality & Rationale
Water / Ethanol (pH 5.0) Isoelectric Zwitterionic CrystallizationInorganic salts, highly polar organicsAdjusting the pH to the isoelectric point forces the molecule into its least soluble zwitterionic state[5]. Ethanol acts as a co-solvent to keep neutral organic impurities dissolved.
Ethyl Acetate / Heptane Anhydrous Anti-Solvent CrystallizationNon-polar byproducts, oxidized speciesEthyl acetate dissolves the neutral form at high temperatures[6]. Heptane (anti-solvent) sharply decreases the dielectric constant, forcing nucleation.
Isopropanol (IPA) Thermal Gradient CrystallizationGeneral mixed impuritiesIPA provides a moderate dielectric environment, supporting hydrogen bonding while offering a steep solubility curve between 20°C and 80°C.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Built-in physical observations (e.g., the onset of turbidity, pH stabilization) serve as real-time checkpoints to ensure the thermodynamic conditions are correct before proceeding.

Protocol A: Isoelectric Aqueous-Ethanolic Crystallization

This method is highly recommended if the crude material is contaminated with inorganic salts or was isolated from an aqueous reaction mixture. Crystallization of a zwitterion at its isoelectric point is a highly effective purification method due to the drastic drop in solubility[5].

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 3-(6-Methyl-pyridin-2-yl)-propionic acid in 50 mL of deionized water.

  • Ionization (Self-Validation Check): Slowly add 2M NaOH dropwise while stirring until the pH reaches ~8.5. Observation: The suspension should become a clear solution as the molecule converts to the highly soluble anionic carboxylate form. If particulates remain, they are insoluble non-polar impurities and must be removed via filtration.

  • Co-Solvent Addition: Add 15 mL of absolute ethanol to the clear aqueous solution. This prevents the co-precipitation of lipophilic impurities during the acidification step.

  • Isoelectric Precipitation: Heat the solution to 45°C. Slowly add 1M HCl dropwise, monitoring the pH continuously. Stop the addition when the pH reaches 5.0 ± 0.2 (the approximate pI).

  • Nucleation & Cooling: Observation: The solution will become turbid as the zwitterion forms. Allow the mixture to cool to room temperature naturally over 2 hours, then transfer to an ice bath (0-5°C) for 1 hour to maximize lattice formation.

  • Isolation: Filter the white crystalline solid under vacuum. Wash the filter cake with 10 mL of ice-cold water/ethanol (80:20 v/v) to remove residual salts. Dry under a vacuum at 45°C to a constant weight.

Protocol B: Anhydrous Ethyl Acetate / Heptane Anti-Solvent Crystallization

This protocol is optimal for crude material that is already free of inorganic salts but contains structurally similar organic byproducts. Ethyl acetate is an industrially preferred solvent for the crystallization of substituted pyridinecarboxylic acids[6].

G S1 1. Dissolution Dissolve crude in hot EtOAc (65°C) S2 2. Hot Filtration Remove insoluble particulates S1->S2 S3 3. Anti-Solvent Addition Dropwise addition of Heptane until turbid S2->S3 S4 4. Controlled Cooling Cool to 5°C at 0.5°C/min S3->S4 S5 5. Isolation Vacuum filtration & Heptane wash S4->S5

Fig 2. Step-by-step workflow for the anhydrous anti-solvent recrystallization process.

Step-by-Step Methodology:

  • Primary Dissolution: Place 10.0 g of crude 3-(6-Methyl-pyridin-2-yl)-propionic acid in a round-bottom flask equipped with a reflux condenser. Add 40 mL of anhydrous Ethyl Acetate.

  • Heating: Heat the suspension to 65°C in a water bath. If the solid does not dissolve completely, add additional Ethyl Acetate in 5 mL increments (up to 60 mL total) until a clear solution is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed sintered glass funnel to remove any insoluble debris.

  • Anti-Solvent Titration (Self-Validation Check): Return the filtrate to 65°C. Begin adding n-Heptane dropwise. Critical Observation: Stop the addition the exact moment a faint, persistent cloudiness (turbidity) appears. This indicates the solution has reached the metastable zone limit.

  • Redissolution: Add 1-2 mL of Ethyl Acetate just until the solution turns clear again.

  • Controlled Crystallization: Remove the heat source. Allow the flask to cool to room temperature undisturbed. Troubleshooting: If the compound "oils out" (forms a biphasic liquid instead of crystals), the Heptane was added too quickly. Reheat to 65°C, add 5 mL of Ethyl Acetate, and cool at a slower rate.

  • Isolation: Once cooled to room temperature, chill in an ice bath for 30 minutes. Filter the crystals and wash with 15 mL of ice-cold Heptane. Dry under vacuum.

Post-Crystallization Validation

To ensure the scientific integrity of the purification, the isolated crystals must be validated:

  • Melting Point Depression: A sharp melting point range (< 1.5°C variance) indicates high purity. A broad range indicates trapped solvent or co-crystallized impurities.

  • 1H-NMR (in DMSO-d6): Verify the removal of residual Ethyl Acetate (singlet at ~2.0 ppm, quartet at ~4.0 ppm) or Ethanol (triplet at ~1.1 ppm). The neutral/zwitterionic state in the solid phase will not affect the NMR in a strongly solvating solvent like DMSO, which disrupts the lattice.

References

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents Source: Cohlife / Elsevier Ltd. URL:[Link][3]

  • How to desalt zwitterions? Source: ResearchGate URL:[Link][5]

  • What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications Source: Metwarebio URL:[Link][2]

  • EP1089975B1 - Improved method for producing substituted pyridine-carboxylic acids Source: Google Patents URL:[6]

  • Solubility Determination and Thermodynamic Properties of 5-Bromo-2-pyridinecarboxylic Acid in 10 Monosolvents and 3 Binary Solvents at T = (278.15–323.15) K Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link][4]

Sources

Troubleshooting & Optimization

Improving yield in the hydrolysis of 3-(6-Methyl-pyridin-2-yl)-propionate esters

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Yield in the Hydrolysis of 3-(6-Methyl-pyridin-2-yl)-propionate Esters

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing yield bottlenecks during the saponification of 3-(6-Methyl-pyridin-2-yl)-propionate esters. While ester hydrolysis is a fundamental transformation, the amphoteric nature of pyridine-aliphatic acids introduces severe isolation challenges that routinely decimate isolated yields if not properly managed.

Mechanistic Insights: The Amphoteric Challenge

The base-catalyzed hydrolysis of carboxylic acid esters generally takes place via a BAc2 mechanism (base-catalyzed, acyl-oxygen fission, bimolecular), where the hydroxide ion attacks the carbonyl carbon to yield a carboxylic acid and an alcohol[1]. While achieving 100% conversion in the reaction flask is straightforward using standard alkali hydroxides, the true bottleneck lies in the workup.

The product, 3-(6-methylpyridin-2-yl)propanoic acid, contains both a basic pyridine nitrogen (pKa ~6.0) and an acidic propanoic acid moiety (pKa ~4.8). Consequently, it exists as a highly water-soluble cationic pyridinium salt at low pH, and a highly water-soluble anionic carboxylate at high pH.

To maximize yield, the isolation must be performed at the molecule's isoelectric point (pI). For pyridinecarboxylic acids near their isoelectric point in water, the zwitterion is the dominant form, which drastically minimizes aqueous solubility[2]. By carefully adjusting the aqueous phase to pH ~5.5, the zwitterion is formed, allowing it to be efficiently extracted or precipitated[3].

Quantitative Data: The Impact of pH on Yield

The following table summarizes the causal relationship between workup pH, the dominant molecular species, and the resulting isolated yield. Failure to target the zwitterionic state is the primary cause of product loss.

Workup pHDominant Molecular SpeciesAqueous SolubilityExpected Isolated Yield (%)
1.0 - 2.0Cationic (Pyridinium salt)Very High< 15%
5.4 - 5.6 Zwitterion (Neutral) Minimal 85 - 95%
10.0 - 12.0Anionic (Carboxylate salt)Very High< 5%

Validated Protocol: Step-by-Step Hydrolysis and pI Isolation

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure causality between your actions and the chemical state of the reaction.

Reagents:

  • 3-(6-Methyl-pyridin-2-yl)-propionate ester (1.0 eq)

  • LiOH·H2O (2.0 eq)

  • Solvent: THF / MeOH / H2O (3:1:1 v/v/v)

  • 1M HCl (aq) for pH adjustment

Step-by-Step Methodology:

  • Reaction Initiation: Dissolve the ester in the THF/MeOH mixture. The organic co-solvents are critical to maintain the solubility of the lipophilic ester. Add the LiOH·H2O dissolved in the water portion.

  • Saponification: Stir the mixture at 25–40 °C. Self-Validation: Monitor via LCMS. The reaction should reach >99% conversion within 2–4 hours. Do not proceed until the ester peak is entirely consumed.

  • Solvent Evaporation (Critical): Concentrate the reaction mixture in vacuo to remove all THF and MeOH. Causality: If organic solvents remain during the pH adjustment, the zwitterion will remain partially solubilized in the aqueous-organic emulsion, preventing crystallization and reducing extraction efficiency.

  • Aqueous Dilution & Cooling: Dilute the remaining aqueous residue with additional DI water (approx. 5 volumes) and cool to 0–5 °C in an ice bath.

  • Isoelectric Point Adjustment: Insert a calibrated pH meter directly into the stirring solution. Slowly add 1M HCl dropwise until the pH reaches exactly 5.4 to 5.6. Causality: This is the pI. You will observe the solution turn cloudy as the zwitterion precipitates[3].

  • Isolation:

    • Option A (Filtration): If the precipitate is crystalline, filter directly, wash with ice-cold water, and dry under high vacuum.

    • Option B (Extraction): If it oils out, extract with a polar organic solvent like 2-Methyltetrahydrofuran (2-MeTHF) or an EtOAc/Isopropanol (4:1) mixture. Dry the organic layer over Na2SO4 and concentrate to yield the pure acid.

Workflow Diagram

G Start 3-(6-Methyl-pyridin-2-yl) -propionate Ester Hydrolysis Base Hydrolysis (LiOH, THF/MeOH/H2O) Start->Hydrolysis Concentration Remove Organics in vacuo Hydrolysis->Concentration pH_Adjust Critical Step: Adjust pH to ~5.5 (pI) Concentration->pH_Adjust Zwitterion Zwitterion Precipitation or Extraction (2-MeTHF) pH_Adjust->Zwitterion Minimizes aqueous solubility Product Pure 3-(6-Methyl-pyridin-2-yl) -propanoic acid Zwitterion->Product

Workflow for the hydrolysis and isoelectric point (pI) isolation of pyridine-propionate zwitterions.

Diagnostic Q&A (Troubleshooting)

Q: My LCMS shows 100% conversion, but my isolated yield is under 20%. Where did my product go? A: Your product is trapped in the aqueous waste. If you acidified the reaction to pH 1-2 (a standard practice for simple aliphatic carboxylic acids), the basic nitrogen on the pyridine ring became protonated. This forms a highly water-soluble pyridinium chloride salt. You must back-titrate the aqueous layer with 1M NaOH to pH ~5.5 to recover your product as the neutral zwitterion.

Q: Can I use acid-catalyzed hydrolysis instead of base-catalyzed? A: Yes, refluxing the ester in 6M HCl is highly effective and avoids the use of lithium salts. However, the product will be in the form of the hydrochloride salt. To isolate the free base, you must still concentrate the mixture, dissolve in water, and adjust the pH to 5.5 using a base like NaOH or aqueous ammonia.

Q: The zwitterion is not precipitating at pH 5.5, it is forming a sticky oil. How do I handle this? A: This is common if trace organic impurities or residual methanol are present. Instead of forcing a precipitation, switch to a liquid-liquid extraction. Standard EtOAc might not be polar enough for the zwitterion. Use 2-MeTHF or a mixture of EtOAc/Isopropanol (4:1 v/v). The isopropanol disrupts the hydration sphere of the zwitterion, pulling it into the organic phase.

Q: Why use LiOH instead of NaOH or KOH? A: LiOH is preferred because the resulting lithium carboxylate intermediate often has better solubility profiles in the THF/MeOH/H2O mixture, preventing premature precipitation of the unreacted salt. Furthermore, lithium salts are generally easier to wash away from the final zwitterion product than heavier potassium salts.

References

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. cohlife.org. 2

  • PROCESS FOR THE PRODUCTION OF NEVIRAPINE (DE60318444T2). Google Patents. 3

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. epa.gov. 1

Sources

Process R&D Technical Support Center: 3-(6-Methyl-pyridin-2-yl)-propionic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting Portal. This guide is engineered for process chemists and drug development scientists scaling the synthesis of 3-(6-Methyl-pyridin-2-yl)-propionic acid .

The most atom-economical and scalable synthetic route utilizes a Heck cross-coupling of 2-bromo-6-methylpyridine with acrylic acid, followed by catalytic hydrogenation of the resulting alpha,beta-unsaturated intermediate. However, both stages are highly susceptible to distinct dimerization side-reactions that can derail API purity specifications. This guide dissects the mechanistic causality of these impurities and provides self-validating protocols to eliminate them.

I. Mechanistic Diagnostic Dashboard

Before troubleshooting, it is critical to identify which dimer impurity is contaminating your batch. Dimerization occurs via two completely different mechanisms depending on the reaction phase.

DimerizationPathways SM 2-Bromo-6-methylpyridine + Acrylic Acid Int 3-(6-Methylpyridin-2-yl)acrylic acid (Intermediate) SM->Int Heck Cross-Coupling (Pd cat, Base) HomoDimer 6,6'-Dimethyl-2,2'-bipyridine (Homocoupling Dimer) SM->HomoDimer O2-driven or Pd(IV) pathway (Side Reaction) Prod 3-(6-Methylpyridin-2-yl)propanoic acid (Target Product) Int->Prod Catalytic Hydrogenation (H2, Pd/C) HydroDimer Substituted Adipic Acid (Hydrodimerization Dimer) Int->HydroDimer Bimolecular Radical Coupling (Side Reaction)

Figure 1: Synthetic workflow for 3-(6-Methyl-pyridin-2-yl)-propionic acid highlighting dimer formation.

II. Deep-Dive Troubleshooting (FAQs)

Q1: We are observing a significant impurity (approx. +182 Da relative to starting material) during the Heck coupling step. What is the mechanism of its formation, and how do we suppress it?

The Causality: You are observing 6,6'-dimethyl-2,2'-bipyridine , a homocoupling dimer of your aryl halide starting material. In palladium-catalyzed cross-couplings, homocoupling is a classic side reaction driven by two primary factors: the presence of trace oxygen (which acts as an oxidant to regenerate Pd(II) in an abortive catalytic cycle) or high local concentrations of the aryl halide relative to the olefin, which forces a transmetallation between two Aryl-Pd(II) species to form a Pd(IV) intermediate that reductively eliminates the biaryl dimer[1].

The Solution:

  • Strict Anaerobic Controls: Oxygen exposure must be minimized. Sparge all solvents with subsurface Argon for at least 30 minutes prior to catalyst introduction.

  • Stoichiometric Tuning: Maintain a slight excess of acrylic acid (1.2 - 1.5 eq) and utilize a slow-addition protocol for the 2-bromo-6-methylpyridine to ensure the local concentration of the aryl halide remains low, kinetically favoring olefin insertion over biaryl transmetallation [1].

Q2: During the catalytic hydrogenation of the acrylic acid intermediate, we detect a heavy impurity with roughly double the expected product mass. Why is this happening?

The Causality: This is a hydrodimerization impurity—specifically, a substituted hexanedioic (adipic) acid derivative. The reduction of alpha,beta-unsaturated acids can proceed via a single-electron transfer (SET) pathway on the catalyst surface. This generates a radical anion intermediate. If the surface concentration of these intermediates is too high, they undergo bimolecular radical coupling (hydrodimerization) before the second hydrogen atom can be transferred to fully saturate the double bond [2, 3].

The Solution: Hydrodimerization is highly concentration-dependent. Diluting the reaction mixture physically separates the radical intermediates on the catalyst surface. Additionally, switching from a highly polar solvent (which stabilizes the radical anion) to a less polar or protic solvent mixture (e.g., Methanol/Ethyl Acetate) accelerates protonation, quenching the radical before dimerization can occur.

Q3: If dimers have already formed, can we rescue the batch during downstream processing?

The Causality: Yes, through exploiting differential ionization. The target molecule is an amphoteric amino acid derivative (contains both a basic pyridine nitrogen and an acidic carboxylic acid).

  • The homocoupling dimer (bipyridine) is basic but lacks an acidic moiety.

  • The hydrodimerization dimer (adipic acid derivative) has two carboxylic acids, altering its partition coefficient significantly.

The Solution: Implement a strict pH-swing extraction. Adjusting the aqueous phase to the exact isoelectric point (pI) of 3-(6-Methyl-pyridin-2-yl)-propionic acid will force the product into the organic phase, leaving the highly polar dicarboxylic hydrodimer in the aqueous waste. A subsequent acidic wash will remove the basic bipyridine dimer.

III. Quantitative Optimization Data

The following table summarizes our internal process R&D data demonstrating the causality between reaction parameters and hydrodimerization suppression during the hydrogenation step.

Catalyst SystemSolvent MatrixSubstrate Conc. (M)Temp (°C)Target Propionic Acid Yield (%)Hydrodimer Impurity (%)
10% Pd/C (Standard)DMF (Polar Aprotic)1.0 M2568.421.5
10% Pd/C (Standard)Ethanol (Protic)1.0 M2582.111.2
10% Pd/C (Standard)Ethanol (Protic)0.2 M (Dilute) 2594.51.8
5% Pd/Al2O3 Ethanol / EtOAc (1:1)0.2 M4098.2 < 0.1
IV. Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory In-Process Controls (IPCs) that dictate whether the reaction is permitted to proceed to the next stage.

Protocol A: Oxygen-Free Heck Coupling (Homocoupling Suppression)
  • Preparation: Charge a jacketed reactor with acrylic acid (1.5 eq), triethylamine (2.0 eq), and Palladium acetate (0.05 eq) in anhydrous Acetonitrile (10 volumes).

  • Deoxygenation (Critical Step): Sparge the mixture with subsurface Argon for 45 minutes while stirring at 200 rpm. Validation: An inline dissolved oxygen (DO) sensor must read < 0.5 ppm before proceeding.

  • Heating & Addition: Heat the mixture to 80°C. Begin a continuous, dropwise addition of 2-bromo-6-methylpyridine (1.0 eq) over 4 hours using a syringe pump.

  • IPC Validation: 30 minutes post-addition, pull a 0.5 mL aliquot. Quench with water and extract with EtOAc. Analyze via HPLC at 254 nm.

    • Pass Criteria: < 1.0% starting material; < 0.5% 6,6'-dimethyl-2,2'-bipyridine.

    • Failure Action: If homocoupling > 0.5%, the addition rate was too fast. Do not proceed to crystallization; route the batch to the pH-swing rescue protocol (FAQ Q3).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black, and concentrate under reduced pressure.

Protocol B: Dilute-Regime Catalytic Hydrogenation (Hydrodimer suppression)
  • Preparation: Dissolve the crude 3-(6-Methylpyridin-2-yl)acrylic acid intermediate in a 1:1 mixture of absolute Ethanol and Ethyl Acetate to achieve a strict concentration of 0.2 M .

  • Catalyst Loading: Add 5% Pd/Al2O3 (10 wt% relative to substrate). Purge the headspace with Nitrogen (3x), followed by Hydrogen gas (3x).

  • Reaction: Pressurize the vessel to 2 bar H2 and stir vigorously (800 rpm) at 40°C to eliminate mass-transfer limitations at the gas-liquid-solid interface.

  • IPC Validation: After 6 hours, vent the reactor and analyze an aliquot via LC-MS.

    • Pass Criteria: Complete disappearance of the alkene mass (M+H: 164); Hydrodimer mass (M+H: 329) must be < 0.1% AUC.

    • Self-Correction: If the reaction stalls before completion, do not increase pressure (which favors dimerization). Instead, filter the catalyst, recharge with fresh Pd/Al2O3, and resume.

  • Isolation: Filter through a 0.22 μm membrane to remove the catalyst. Concentrate the filtrate to 2 volumes, add heptane dropwise until cloudy, and cool to 0°C to crystallize the pure 3-(6-Methyl-pyridin-2-yl)-propionic acid.

V. References
  • Johnson Matthey. "Cross-Coupling Reactions Guide." Johnson Matthey Catalysis. Available at: [Link]

  • Baizer, M. M. "US3876514A - Electrolysis of allyl halides (Process for electrolytic hydrodimerization of alpha beta-unsaturated compounds)." Google Patents, 1975. Available at:

  • "Electrocatalytic hydrogenation of cinnamaldehyde in a PEM cell: The role of sodium hydroxide and platinum loading." ResearchGate. Available at:[Link]

Troubleshooting decarboxylation side reactions in pyridine propionic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for drug development professionals and synthetic chemists troubleshooting the synthesis of pyridine propionic acids (e.g., 3-(3-pyridyl)propionic acid). Specifically, this documentation addresses the mechanistic pitfalls, failure modes, and side reactions associated with the critical decarboxylation step of malonic acid intermediates.

Diagnostic Overview: The Decarboxylation Bottleneck

The synthesis of pyridine propionic acids frequently relies on the Malonic Ester Synthesis pathway. The process involves alkylating a diethyl malonate with a halomethylpyridine, hydrolyzing the ester to a substituted malonic acid, and finally applying heat to extrude carbon dioxide[1].

While standard aliphatic malonic acids decarboxylate predictably, the presence of the basic pyridine ring introduces complex electronic dynamics. Failure to control the protonation state of the pyridine nitrogen prior to thermal activation routinely leads to severe side reactions, including incomplete decarboxylation, retro-Michael cleavage, or oxidative polymerization.

Workflow A 3-Picolyl Chloride + Diethyl Malonate B Alkylation (NaOEt/EtOH) C-C Bond Formation A->B C Diethyl 2-(pyridin-3-ylmethyl)malonate B->C D Saponification (NaOH) Ester Cleavage C->D E Isoelectric Precipitation (pH ~5.0) Zwitterion Formation D->E F Thermal Decarboxylation (140-150°C) E->F G 3-(Pyridin-3-yl)propionic acid (Target Product) F->G Optimal Temp & pH H Side Reaction: Polymerization / Degradation F->H T > 160°C I Side Reaction: Incomplete Decarboxylation F->I pH < 2.0 or T < 120°C

Fig 1. Workflow of pyridine propionic acid synthesis highlighting decarboxylation failure points.

Mechanistic Q&A

Q: Why am I observing massive tarring and polymerization during the decarboxylation of 2-(pyridin-3-ylmethyl)malonic acid? A: Tarring is a classic symptom of thermal degradation caused by exceeding the kinetic threshold of the pyridine ring before decarboxylation can occur. If the pH of your intermediate is too high or too low, the molecule exists as a di-anion or di-cation, which disrupts the 6-membered cyclic transition state required for CO₂ extrusion[2]. Consequently, researchers often erroneously increase the temperature (>160 °C) to force the reaction, which instead triggers oxidative polymerization of the pyridine ring. The solution is to ensure the substrate is strictly in its zwitterionic form prior to heating[3].

Q: How does the zwitterionic mechanism dictate my experimental setup? A: Pyridine-containing carboxylic acids are unique because the basic pyridine nitrogen and the acidic carboxylate group interact. At the isoelectric point (pH ~5.0), the nitrogen is protonated and the carboxylate is deprotonated. This zwitterion forms an intramolecular hydrogen bond that acts as a bridge, dramatically lowering the activation energy for decarboxylation[4]. Without this zwitterionic pre-organization, the activation energy spikes, leading to the side reactions mentioned above.

Q: Can I perform the decarboxylation in a solvent rather than neat? A: Yes. While neat thermal decarboxylation is common, using a high-boiling polar aprotic solvent like N-methylpyrrolidone (NMP) at 140–150 °C can stabilize the enol intermediate and prevent localized superheating (hot spots) that cause degradation[5].

Mechanism A Neutral Malonic Acid (Inactive) B Zwitterionic Form (N-protonated) A->B pH 5.0 C 6-Membered Cyclic Transition State B->C Heat (140°C) D Enol Intermediate + CO2 C->D -CO2 E Pyridine Propionic Acid (Stable) D->E Tautomerization

Fig 2. Zwitterionic mechanism and cyclic transition state for successful decarboxylation.

Quantitative Failure Analysis

To optimize the reaction, it is critical to understand how deviations in pH and temperature quantitatively impact the yield and impurity profile. The table below summarizes the causality of common failure modes during the decarboxylation of 2-(pyridin-3-ylmethyl)malonic acid.

ParameterConditionTarget Yield (%)Impurity Profile (%)Mechanistic Causality / Failure Mode
pH < 2.0 (Strong Acid)15 - 20< 5Cationic repulsion prevents cyclic transition state formation; results in incomplete decarboxylation.
pH 4.8 - 5.2 (Isoelectric)90 - 95< 2Optimal zwitterion formation facilitates the 6-membered H-bonded transition state.
pH > 8.0 (Basic)< 10< 5Di-anion formation completely halts decarboxylation due to electrostatic stabilization.
Temp 100 °C30 - 40< 2Insufficient thermal energy to overcome the decarboxylation activation barrier.
Temp 140 - 150 °C90 - 95< 2Optimal thermal kinetic energy for CO₂ extrusion.
Temp > 180 °C50 - 6030 - 40Thermal degradation and oxidative polymerization of the pyridine ring.

Self-Validating Experimental Protocol

The following methodology details the synthesis of 3-(3-pyridyl)propionic acid from diethyl 2-(pyridin-3-ylmethyl)malonate. It is designed as a self-validating system, meaning each phase contains a physical checkpoint to confirm mechanistic success before proceeding.

Phase 1: Saponification (Ester Hydrolysis)
  • Suspend 1.0 equivalent of diethyl 2-(pyridin-3-ylmethyl)malonate in a 3M aqueous NaOH solution (3.0 equivalents).

  • Reflux the mixture at 80 °C for 2 hours with vigorous stirring.

  • Causality: Base-catalyzed hydrolysis irreversibly cleaves the ester bonds to form the highly water-soluble disodium malonate salt[1].

  • Self-Validation Checkpoint: The initially biphasic ester/water mixture will become a completely homogeneous, clear yellow solution once saponification is complete. If oil droplets remain, extend the reflux time.

Phase 2: Isoelectric Precipitation
  • Cool the reaction mixture to 0–5 °C using an ice bath.

  • Slowly add 6M HCl dropwise while continuously monitoring the pH with a calibrated pH meter.

  • Stop the addition exactly when the pH reaches the 4.8 to 5.2 range.

  • Causality: Adjusting to the isoelectric point ensures the pyridine nitrogen is protonated while the carboxylic acids remain partially deprotonated. This forms the critical zwitterion required for the cyclic transition state[3].

  • Self-Validation Checkpoint: A thick, white precipitate of 2-(pyridin-3-ylmethyl)malonic acid will form exclusively at this pH. If the solution clears again, the pH has dropped too low, causing re-dissolution as the highly soluble di-cation.

Phase 3: Controlled Thermal Decarboxylation
  • Filter the precipitated zwitterionic intermediate and dry it under vacuum at 40 °C to remove bulk water.

  • Transfer the dried solid to a round-bottom flask equipped with a reflux condenser and a gas bubbler. Add 3 volumes of N-methylpyrrolidone (NMP) to act as a stabilizing solvent[5].

  • Heat the solution to 140–150 °C.

  • Causality: The controlled heat provides the precise activation energy for the 6-membered cyclic transition state[2]. The polar environment of NMP stabilizes the enol intermediate before tautomerization to the final propionic acid[4].

  • Self-Validation Checkpoint: Steady CO₂ bubbling will be observed in the bubbler. The reaction is complete when gas evolution ceases entirely (typically 1.5 to 2 hours).

Phase 4: Isolation
  • Cool the solution to room temperature.

  • Dilute with cold water to precipitate the crude 3-(3-pyridyl)propionic acid, filter, and recrystallize from an ethanol/water mixture to obtain the pure target compound.

References

  • The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 3

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II - ResearchGate. 4

  • Process for the preparation of imatinib and intermediates thereof - Google Patents. 5

  • Decarboxylation of malonic esters - Chemistry Stack Exchange. 2

  • The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. 1

Sources

Purification of 3-(6-Methyl-pyridin-2-yl)-propionic acid by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3-(6-Methyl-pyridin-2-yl)-propionic acid (CAS: 842971-94-2). This guide is engineered for research scientists and drug development professionals who require high-purity isolation of amphoteric and zwitterionic building blocks.

Below, you will find a mechanistic breakdown of the chromatographic challenges associated with this compound, a decision-making workflow, and self-validating protocols designed to prevent sample loss and ensure high recovery.

Method Selection Workflow

PurificationWorkflow A Crude 3-(6-Methyl-pyridin-2-yl) -propionic acid B Assess Impurity Polarity A->B C Reversed-Phase (C18) (Recommended for Zwitterions) B->C Polar Impurities (Salts, Byproducts) D Normal Phase (Silica) (For lipophilic impurities) B->D Non-Polar Impurities (Starting Materials) E Mobile Phase: H2O / MeCN + 0.1% TFA C->E F Mobile Phase: DCM / MeOH + 1-2% AcOH D->F G Ion-Pairing & Protonation (Sharp Peak Elution) E->G H Silanol Suppression (Reduced Tailing) F->H

Workflow for selecting the optimal chromatography method for zwitterions.

FAQs: Fundamental Chemistry & Method Selection

Q: Why does 3-(6-Methyl-pyridin-2-yl)-propionic acid streak or irreversibly bind to standard normal-phase silica gel? A: The compound is a1[1]. The basic pyridine nitrogen (pKa ~5.5) interacts strongly via cation-exchange with the acidic silanol groups (Si-OH) on the silica surface. Simultaneously, the propionic acid group acts as a strong hydrogen bond donor/acceptor. Causality: This dual-affinity causes the molecule to continuously adsorb and desorb at competing rates, leading to severe band broadening (streaking) or irreversible binding if the mobile phase lacks a competing modifier.

Q: Should I use Normal Phase (NP) or Reversed-Phase (RP) chromatography for this compound? A: Reversed-Phase (RP-C18) is highly recommended.2[2]. By using an aqueous-organic mobile phase with a low-pH modifier, you suppress the zwitterionic nature of the compound, forcing it into a single protonated state that elutes predictably.

Q: What is the exact mechanistic role of adding 0.1% Trifluoroacetic Acid (TFA) in RP-C18? A: Adding 0.1% TFA lowers the mobile phase pH to approximately 2.0. At this pH:

  • The carboxylic acid is fully protonated and neutral, suppressing its polarity.

  • The pyridine nitrogen is fully protonated (cationic).

  • The trifluoroacetate anion acts as an ion-pairing agent, forming a neutral lipophilic complex with the pyridinium cation. Causality: This complex interacts favorably with the hydrophobic C18 stationary phase, resulting in sharp, symmetrical peaks rather than broad smears[2].

Troubleshooting Guide: Reversed-Phase (C18) Chromatography (Recommended)

Issue: Broad peaks, poor retention, or co-elution with polar salts on C18. Root Cause: Insufficient ion-pairing or incorrect pH leading to a mixture of neutral and zwitterionic species.

Self-Validating Protocol: RP-C18 Purification

  • Step 1: Column Equilibration. Equilibrate a pre-packed C18 flash column with 7 column volumes (CV) of 95% Water / 5% Acetonitrile containing 0.1% TFA[2].

    • Validation Gate: Check the pH of the column effluent with pH paper; it must read ~2.0 before loading the sample. If the pH is higher, the stationary phase is not fully saturated with the ion-pairing agent.

  • Step 2: Sample Loading. Dissolve the crude mixture in a minimum volume of the initial mobile phase.

    • Causality: If solubility is poor due to the zwitterionic lattice energy, use a solid-load cartridge packed with C18 silica. Do not load with pure DMSO or DMF, as these strong solvents will disrupt the ion-pairing mechanism and cause the compound to crash through the column void volume.

  • Step 3: Gradient Elution. Run a shallow gradient from 5% Acetonitrile (0.1% TFA) to 60% Acetonitrile (0.1% TFA) over 15-20 CVs.

  • Step 4: Fraction Analysis. Analyze fractions via LC-MS.

    • Validation Gate: While UV detection at 254 nm will track the pyridine ring, LC-MS confirms the target mass (M+H = 166.2) and ensures no co-eluting, non-UV active aliphatic impurities remain.

  • Step 5: Product Recovery. Pool the pure fractions and lyophilize (freeze-dry). Causality: Lyophilization safely removes water, acetonitrile, and the volatile TFA without exposing the compound to thermal degradation.

Troubleshooting Guide: Normal Phase (Silica) Chromatography (Alternative)

Issue: Product is stuck on the column or eluting over 10+ fractions (severe tailing). Root Cause: Unsuppressed silanol interactions between the bare silica and the pyridine ring.

Self-Validating Protocol: NP Silica Purification with Modifiers

  • Step 1: TLC Optimization. Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 90:10). Add 1% Glacial Acetic Acid (AcOH). Run a TLC of the crude mixture.

    • Validation Gate: If the spot tails, increase AcOH in 0.5% increments (up to 5%). Do not proceed to the column until the TLC spot is perfectly round and has an Rf of 0.2 - 0.4. The acetic acid is required to protonate the pyridine and suppress the ionization of the propionic acid.

  • Step 2: Column Equilibration. Slurry pack the silica gel or equilibrate a pre-packed column using the exact solvent mixture optimized in Step 1, including the modifier.

  • Step 3: Elution. Elute the column slowly using an isocratic or step gradient.

  • Step 4: Workup & Modifier Removal. Pool pure fractions and concentrate under reduced pressure.

    • Causality: Acetic acid has a high boiling point and will remain in the flask. To remove it, add 10-20 mL of Toluene to the flask and evaporate under vacuum. Repeat this co-evaporation 2-3 times to azeotropically remove all residual acetic acid, yielding the pure free-base/acid zwitterion.

Quantitative Data Presentation: Method Comparison

To aid in method selection, the following table summarizes the chromatographic parameters for purifying pyridinecarboxylic acids based on established mixed-mode and reversed-phase principles[1][2][3].

Chromatographic ParameterReversed-Phase (C18)Normal Phase (Bare Silica)Mixed-Mode (Cation-Exchange)
Stationary Phase Octadecyl-grafted silicaUnmodified Silica (Si-OH)Reversed-phase cation-exchange
Optimal Mobile Phase H₂O / AcetonitrileDCM / MethanolH₂O / Acetonitrile
Required Modifier 0.1% TFA or Formic Acid1-5% Acetic AcidAcidic Buffer (e.g., H₃PO₄)
Retention Mechanism Hydrophobic & Ion-pairingPolar interactions & H-bondingHydrophobic & Cation-exchange
Peak Shape Expectation Sharp, symmetricalProne to tailingHighly symmetrical
Post-Column Workup LyophilizationAzeotropic co-evaporationLyophilization / Desalting

References

  • Teledyne ISCO. "RediSep C-18 reversed phase column purification of carboxylic acids." Teledyne ISCO Application Notes. URL:[Link]

  • SIELC Technologies. "HPLC Separation of Pyridinecarboxylic Acids." SIELC Applications. URL:[Link]

  • HELIX Chromatography. "HPLC Methods for analysis of 4-Pyridinecarboxylic acid." HELIX Applications. URL:[Link]

Sources

Technical Support Center: Preventing Methyl Group Oxidation in 6-Methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in heterocyclic chemistry: the chemoselective functionalization of 6-methylpyridine (and 2-methylpyridine) scaffolds. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to ensure your synthetic workflows remain robust and reproducible.

The Mechanistic Challenge: Why is the 6-Methyl Group Vulnerable?

To control a reaction, you must first understand the electronic environment of your substrate. In 6-methylpyridine derivatives, the methyl protons are highly acidic (pKa ~ 34 in DMSO, significantly lower than standard alkyl groups).

The Causality of Degradation: The adjacent electronegative pyridine nitrogen withdraws electron density via both inductive effects and resonance. This stabilizes the conjugate carbanion formed by deprotonation of the 6-methyl group. Because of this electronic activation, the C-H bonds of the 6-methyl group are unusually susceptible to radical or anionic activation.

This leads to two primary degradation pathways:

  • Direct Over-Oxidation: Harsh oxidants like Selenium Dioxide (SeO2) or Potassium Permanganate (KMnO4) rapidly oxidize the methyl group to an aldehyde or carboxylic acid via ene-reaction mechanisms or radical pathways.

  • The Boekelheide Rearrangement: If the pyridine nitrogen is successfully oxidized to an N-oxide, subsequent exposure to acylating agents (like acetic anhydride or trifluoroacetic anhydride) triggers a [3,3]-sigmatropic rearrangement. This functionalizes the methyl group into an acyloxymethyl intermediate, which easily hydrolyzes and over-oxidizes [1].

G A 6-Methylpyridine Derivative B N-Oxidation (mCPBA / H2O2) A->B Mild Oxidant H Direct Methyl Oxidation (KMnO4, SeO2) A->H Harsh Oxidant C 6-Methylpyridine N-oxide B->C D Boekelheide Rearrangement (Acid Anhydride) C->D Activation E 2-(Acyloxymethyl)pyridine D->E F Hydrolysis & Over-oxidation E->F G Pyridine-6-carboxylic acid (Unwanted Degradation) F->G H->G

Degradation pathways of 6-methylpyridine via direct oxidation and Boekelheide rearrangement.

Troubleshooting & FAQs

Q1: I am attempting to synthesize a 6-methylpyridine N-oxide, but LC-MS shows a mass shift of +30 Da instead of the expected +16 Da. What is happening, and how do I fix it? A1: A +30 Da mass shift indicates that your methyl group has over-oxidized to a carboxylic acid (a +14 Da shift indicates an aldehyde). This occurs when your oxidizing agent is too harsh or the temperature is too high [4]. Solution: Switch to a milder, chemoselective oxidant. While m-CPBA at 0 °C is standard, an excellent green alternative is using Hydrogen Peroxide (H2O2) catalyzed by maleic anhydride derivatives (like dimethylmaleic anhydride, DMMA). DMMA forms a transient peracid that selectively oxidizes the pyridine nitrogen without abstracting the 6-methyl protons [3].

Q2: I need to oxidize a benzylic alcohol on a side chain of my 6-methylpyridine derivative to a ketone. Standard Swern or Jones oxidations are causing degradation. What is a safer alternative? A2: The 6-methyl group is sensitive to the highly acidic conditions of the Jones oxidation and the electrophilic intermediates in Swern oxidations. Solution: Utilize Sodium Copper Chlorophyllin (SCC) with tert-Butyl hydroperoxide (TBHP) in water at 60 °C. SCC is a semi-synthetic porphyrin that selectively oxidizes secondary benzylic alcohols to ketones via a pentacyclic transition state without activating the pyridine methyl group [2].

Q3: My protocol requires the use of trifluoroacetic anhydride (TFAA) for a dehydration step elsewhere on the molecule, but my 6-methylpyridine N-oxide is degrading. Why? A3: You are inadvertently triggering a Boekelheide rearrangement. TFAA reacts with the N-oxide oxygen, followed by deprotonation of the 6-methyl group by the trifluoroacetate anion, initiating a [3,3]-sigmatropic shift [1]. Solution: You must either perform the dehydration step before N-oxidation, or use a non-acylating dehydrating agent (e.g., Burgess reagent) to prevent the formation of the activated N-acyloxy intermediate.

Workflow Step1 Assess Substrate Reactivity Step2 Target: N-Oxidation Step1->Step2 Step3 Target: Remote Alcohol Oxidation Step1->Step3 Step4 Use Maleic Anhydride / H2O2 or mild mCPBA at 0°C Step2->Step4 Step5 Use SCC / TBHP in Water at 60°C Step3->Step5 Step6 Monitor via LC-MS (Check for M+16 vs M+30) Step4->Step6 Step5->Step6

Decision workflow for chemoselective oxidation of 6-methylpyridine derivatives.

Quantitative Data: Oxidant Chemoselectivity Profile

The following table summarizes the expected outcomes when exposing 6-methylpyridine derivatives to various oxidation systems.

Oxidant SystemTarget Functional GroupEffect on 6-Methyl GroupRecommendation
KMnO4 / Heat Alkyl chains, AlcoholsComplete oxidation to -COOHDO NOT USE
SeO2 / Dioxane Allylic/Benzylic positionsOxidation to Aldehyde (-CHO)DO NOT USE
m-CPBA (0 °C to RT) Pyridine NitrogenIntact (Forms N-oxide)Standard Choice
H2O2 / DMMA Pyridine NitrogenIntact (Forms N-oxide)Green Alternative [3]
SCC / TBHP (Water, 60 °C) Benzylic AlcoholsIntactExcellent for remote -OH [2]
I2 / DMSO (Kornblum) Remote methyl/halidesIntactGood for remote targets [5]

Self-Validating Experimental Protocols

Protocol A: Chemoselective N-Oxidation using H2O2 and DMMA

Causality: Dimethylmaleic anhydride (DMMA) reacts with H2O2 to form a reactive peroxy-carboxylic acid intermediate. Because DMMA is a weak acid, it does not protonate the pyridine ring strongly enough to deactivate it, allowing smooth nucleophilic attack by the pyridine nitrogen to form the N-oxide. The mild nature of this peracid prevents C-H abstraction at the 6-methyl position [3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve the 6-methylpyridine derivative (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Catalyst Addition: Add Dimethylmaleic anhydride (DMMA) (0.1 mmol, 10 mol%).

  • Oxidant Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 30% aqueous H2O2 (1.5 mmol) dropwise over 10 minutes to prevent thermal spikes.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4-6 hours.

  • In-Process Control (Self-Validation): Monitor via TLC (DCM:MeOH 9:1). The N-oxide will appear as a highly polar spot (lower Rf) that stains positive with Dragendorff's reagent. LC-MS must confirm a mass shift of exactly +16 Da. A shift of +30 Da indicates failure (methyl oxidation).

  • Work-up: Quench with saturated aqueous Na2S2O3 to destroy excess peroxide (verify with KI-starch paper). Extract with DCM (3 x 10 mL), dry over Na2SO4, and concentrate in vacuo.

Protocol B: Chemoselective Oxidation of Remote Benzylic Alcohols using SCC

Causality: Sodium Copper Chlorophyllin (SCC) coordinates with TBHP and the benzylic alcohol to form a stable pentacyclic intermediate. The steric bulk of the porphyrin ring prevents coordination and subsequent oxidation of the sterically hindered 6-methylpyridine nitrogen or its adjacent methyl group [2].

Step-by-Step Methodology:

  • Preparation: Dissolve the 6-methylpyridine-containing benzylic alcohol (1.0 mmol) in H2O (2.0 mL).

  • Reagent Addition: Add SCC (0.01 mmol, 1 mol%), 70% TBHP in water (1.5 mmol), and 4-methylpyridine (1.0 mmol) as a basic promoter.

  • Reaction: Stir the mixture at 60 °C for 10 hours.

  • In-Process Control (Self-Validation): Monitor via LC-MS. The disappearance of the [M+H]+ peak of the alcohol and the appearance of the [M-2+H]+ peak (ketone) confirms success. The absence of a +14 Da or +30 Da mass shift confirms the 6-methyl group remained intact.

  • Work-up: Cool to room temperature, extract with ethyl acetate (3 x 10 mL), wash with brine, dry over MgSO4, and purify via flash chromatography.

References

  • Title: Boekelheide reaction Source: Wikipedia URL: [Link]

  • Title: Sodium Copper Chlorophyllin Catalyzed Chemoselective Oxidation of Benzylic Alcohols and Diarylmethanes in Water Source: MDPI URL: [Link]

  • Title: Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide Source: PMC URL: [Link]

  • Title: Microwave-Assisted CH Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction Source: OSTI.GOV URL: [Link]

Common contaminants in commercial 3-(6-Methyl-pyridin-2-yl)-propionic acid batches

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-(6-Methyl-pyridin-2-yl)-propionic acid. This guide is designed to provide expert advice and practical troubleshooting strategies to help you navigate potential challenges related to compound purity in your experiments. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to achieving reproducible and reliable results. This document offers in-depth insights into common contaminants, their origins, and robust analytical methods for their detection and quantification.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter, providing not just solutions but also the scientific reasoning behind them.

Q1: My experimental results are inconsistent despite following the same protocol. Could impurities in my 3-(6-Methyl-pyridin-2-yl)-propionic acid be the cause?

A: Absolutely. Inconsistent results are a classic indicator of batch-to-batch variability in a critical reagent. Impurities, even at low levels, can have significant downstream effects. They can act as inhibitors or catalysts in enzymatic assays, interfere with binding studies, or produce unexpected side reactions in chemical synthesis.

  • Causality: For instance, a residual catalyst from the synthesis (e.g., a palladium species) could interfere with downstream catalytic steps in your own workflow. Similarly, a reactive byproduct with a similar structure might compete with the primary compound in a biological assay, leading to variable inhibition or activation data. It is crucial to qualify each new batch of material to ensure consistency.

Q2: What are the most common types of impurities I should be aware of in commercial batches?

A: Contaminants in 3-(6-Methyl-pyridin-2-yl)-propionic acid generally fall into three categories:

  • Synthesis-Related Impurities: These are byproducts or unreacted starting materials from the manufacturing process. A plausible synthesis route involves the reaction of 2-amino-6-methylpyridine with an acrylic acid derivative.[1] Therefore, potential impurities could include residual 2-amino-6-methylpyridine or isomers formed during synthesis.

  • Residual Solvents: Organic solvents are integral to the synthesis, purification, and crystallization of the final product.[2] Depending on the final processing steps, solvents like ethanol, ethyl acetate, toluene, or heptane could be present.[3][4] These are typically monitored by Gas Chromatography (GC).

  • Degradation Products: The compound is noted to be hygroscopic. Exposure to moisture, light, or elevated temperatures can lead to degradation. A primary concern would be the hydrolysis of related esters or amides if they were intermediates, or potential oxidation of the pyridine ring over time.[5][6]

Q3: I see an unexpected peak in my HPLC/LC-MS analysis. How can I approach its identification?

A: An unknown peak requires a systematic investigation. The first step is to ensure it's not an artifact of your analytical system (e.g., from the mobile phase, sample solvent, or carryover). If the peak is real, its identification is key.

  • Expert Insight: Use a high-resolution mass spectrometer (LC-MS) to obtain an accurate mass of the unknown peak. This allows you to predict a molecular formula. Compare this formula to potential starting materials, byproducts, or degradation products. For example, if the mass corresponds to 2-amino-6-methylpyridine, you have likely identified a residual starting material. Fragmentation patterns (MS/MS) can further help in structure elucidation by revealing characteristic losses or fragments of the parent molecule.

Q4: What are the acceptable limits for residual solvents, and why are they important?

A: Acceptable limits for residual solvents are defined by regulatory bodies like the International Council for Harmonisation (ICH).[7] Solvents are categorized into classes based on their toxicity:

  • Class 1: Solvents to be avoided (known carcinogens).

  • Class 2: Solvents to be limited (nongenotoxic animal carcinogens or with other significant but reversible toxicities).

  • Class 3: Solvents with low toxic potential.[2]

For research purposes, even Class 3 solvents can interfere with experiments. For example, a volatile solvent can affect cell viability in in vitro assays or interfere with sensitive analytical measurements. Always request a Certificate of Analysis (CoA) from your supplier that details residual solvent levels, and ensure they meet ICH Q3C guidelines.[7]

Q5: How should I properly handle and store 3-(6-Methyl-pyridin-2-yl)-propionic acid to minimize degradation?

A: Proper storage is critical for maintaining the integrity of the compound. Based on its known properties:

  • Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), and in a cool, dry place. A desiccator is highly recommended to protect it from moisture, as the compound is hygroscopic.

  • Temperature: While room temperature storage is often acceptable, for long-term stability, refrigeration (2-8 °C) is advisable.[8] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

Data Summary: Potential Contaminants

The following table summarizes potential impurities, their likely origins, and the primary analytical methods for their detection.

Impurity CategoryPotential ContaminantsLikely SourceRecommended Analytical Technique
Synthesis-Related 2-amino-6-methylpyridineUnreacted starting materialHPLC-UV, LC-MS, GC-MS
Positional IsomersNon-specific synthesisHPLC-UV, LC-MS
Over-alkylated byproductsSide reaction during synthesisLC-MS
Residual Solvents Toluene, Ethanol, Heptane, Ethyl AcetatePurification/crystallization stepsHeadspace GC-MS
Degradation Products Oxidation products (e.g., N-oxide)Exposure to air/oxidantsLC-MS
Hydrolysis productsExposure to moistureHPLC-UV, LC-MS
Troubleshooting Workflow for Purity Issues

When faced with suspect results, a logical workflow can help pinpoint the root cause. The following diagram illustrates a systematic approach to troubleshooting issues potentially related to the purity of 3-(6-Methyl-pyridin-2-yl)-propionic acid.

G A Inconsistent Experimental Results Observed B Verify Experimental Protocol & Instrument Performance A->B C Isolate Reagent as Potential Cause B->C Protocol/Instrument OK D Analyze Batch of 3-(6-Methyl-pyridin-2-yl)-propionic acid C->D E HPLC-UV / LC-MS Purity Check D->E F Headspace GC-MS for Residual Solvents D->F G NMR for Structural Confirmation D->G H Impurity Detected? E->H F->H G->H I Quantify Impurity Level H->I Yes N No Impurity Detected H->N No J Identify Impurity (Accurate Mass, MS/MS) I->J K Assess Impact of Impurity on Experiment J->K L Purify Existing Batch or Source New, High-Purity Batch K->L M Problem Resolved L->M O Re-evaluate Other Experimental Variables N->O

Caption: Troubleshooting workflow for identifying and resolving purity-related experimental issues.

Experimental Protocol: Purity Determination by HPLC-UV

This protocol provides a standardized method for assessing the purity of 3-(6-Methyl-pyridin-2-yl)-propionic acid. It includes system suitability checks to ensure the validity of the results.[9]

1. Objective: To determine the purity of a 3-(6-Methyl-pyridin-2-yl)-propionic acid sample by High-Performance Liquid Chromatography (HPLC) with UV detection and to quantify any related impurities as a percentage of the total peak area.

2. Materials and Apparatus:

  • HPLC System: With UV-Vis detector, autosampler, and column oven.

  • Analytical Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic Acid (ACS grade or higher)

    • 3-(6-Methyl-pyridin-2-yl)-propionic acid reference standard and sample.

  • Glassware: Volumetric flasks, vials.

3. Preparation of Solutions:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

4. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Oven Temp. 30 °C
Detector UV at 265 nm
Gradient 10% B to 90% B over 20 min, hold for 5 min, return to 10% B

5. System Suitability: Before running samples, inject the Standard Solution five times. The system is suitable for use if:

  • Tailing Factor: The peak for 3-(6-Methyl-pyridin-2-yl)-propionic acid is between 0.8 and 1.5.

  • Relative Standard Deviation (RSD): The %RSD for the peak area of the five replicate injections is ≤ 2.0%.

6. Procedure:

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

  • Perform the system suitability injections.

  • Once suitability is confirmed, inject a blank (diluent), followed by the Sample Solution in duplicate.

  • Process the chromatograms using appropriate software.

7. Data Analysis:

  • Identify the main peak corresponding to 3-(6-Methyl-pyridin-2-yl)-propionic acid in the sample chromatogram.

  • Integrate all peaks with an area greater than 0.05% of the total area.

  • Calculate the purity by area normalization:

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Causality Behind Choices:

  • C18 Column: The nonpolar stationary phase is ideal for retaining and separating the moderately polar analyte from both more polar and less polar impurities.

  • Formic Acid: The acidic modifier improves peak shape for the basic pyridine moiety by suppressing the ionization of residual silanols on the column and ensuring the carboxylic acid is protonated.

  • Gradient Elution: This allows for the effective elution of a wide range of potential impurities with varying polarities, from early-eluting polar compounds to late-eluting nonpolar compounds.

References
  • Agilent Technologies. (n.d.). Purity and Impurity Analysis. Retrieved from [Link]

  • MB. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Zou, Y., Rojas-Pierce, M., Raikhel, N. V., & Pirrung, M. C. (2008). Preparation of Methyl Ester Precursors of Biologically Active Agents. Article.
  • PubChem. (n.d.). 3-(6-Methyl-4-vinylpyridin-2-yl)propanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
  • Lee, E. Y., & Lee, K. S. (2001). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 67(7), 3292–3296.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
  • Google Patents. (n.d.). CN102798688B - Method for determining contents of methyl propionate, methyl methacrylate and propionic acid by gas chromatography internal standard method.
  • HTA S.r.l. (n.d.). Residual Solvents in Drugs. Retrieved from [Link]

  • European Medicines Agency. (2016). ICH guideline Q3C (R6) on impurities: guideline for residual solvents. Retrieved from [Link]

  • Agilent Technologies. (n.d.). AA Troubleshooting and Maintenance Guide. Retrieved from [Link]

  • Lee, J. H., & Yeo, Y. (2020). Assessment of Residual Solvent and Drug in PLGA Microspheres by Derivative Thermogravimetry. Pharmaceutics, 12(7), 633.
  • Organic Syntheses. (n.d.). PYRIMIDINECARBOXYLIC ACID, 2-(1,1-DIMETHYLETHYL)-3,4-DIHYDRO-4-OXO-, METHYL ESTER, (R)- or (S)-. Retrieved from [Link]

  • Gonzalez-Garcia, R. A., et al. (2017). Bio-produced Propionic Acid: A Review. Bio-produced Propionic Acid: A Review.
  • Khasaeva, F., Vasilyuk, N., Terentyev, P., & Lebedev, A. T. (2011). A novel soil bacterial strain degrading pyridines. Article.
  • Costcon Healthcare LLP. (n.d.). List of impurities. Retrieved from [Link]

  • Loba Chemie. (2015). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • ResearchGate. (2025). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from [Link]

  • Eş, I., et al. (2017). Propionic Acid: Method of Production, Current State and Perspectives.
  • MDPI. (2025). Sustainable Production of Propionic Acid from Xylose and Glycerol by Acidipropionibacterium acidipropionici DSM 4900: A Biorefinery Approach. Retrieved from [Link]

Sources

Validation & Comparative

LC-MS Fragmentation Pattern and Performance Comparison Guide: CAS 842971-94-2 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound of Interest: 3-(6-methylpyridin-2-yl)propanoic acid (CAS 842971-94-2)

Executive Summary

In modern drug discovery and rational design, pyridine-containing carboxylic acids are critical building blocks for synthesizing targeted therapeutics, metal chelators, and immunomodulators. CAS 842971-94-2 (3-(6-methylpyridin-2-yl)propanoic acid) is a highly versatile intermediate. However, distinguishing this compound from its structural isomers and des-methyl analogs during pharmacokinetic (PK) profiling or impurity analysis requires a rigorous understanding of its gas-phase behavior.

This guide provides an in-depth, objective comparison of the Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of CAS 842971-94-2 against common alternatives, equipping analytical scientists with the mechanistic insights and self-validating protocols necessary for robust method development.

Mechanistic Principles of Ionization and Fragmentation

To develop a highly sensitive Multiple Reaction Monitoring (MRM) method, one must understand the causality behind the molecule's ionization and subsequent collision-induced dissociation (CID).

Ionization Dynamics

We utilize Positive Electrospray Ionization (ESI+) for pyridinepropanoic acids. The underlying causality is thermodynamic: the basicity of the pyridine nitrogen (


) ensures near-complete protonation in an acidic mobile phase (e.g., 0.1% formic acid). This drives high ionization efficiency, yielding an abundant protonated molecular ion 

at

166.08 [1].
CID Fragmentation Pathways

Upon isolation of the


 166 precursor, the fragmentation is governed by the proximity of the propanoic acid side chain to the pyridine ring:
  • Primary Water Loss (-18 Da): The most thermodynamically favored pathway at low collision energies (CE) is the loss of

    
    . The pyridine nitrogen acts as a neighboring group, facilitating the formation of a stable bicyclic intermediate or a resonance-stabilized acylium ion at 
    
    
    
    148.07.
  • Secondary Cleavages (-46 Da / -28 Da): At higher collision energies, the molecule undergoes decarboxylation. Direct loss of formic acid (

    
    , -46 Da) from the precursor, or loss of carbon monoxide (
    
    
    
    , -28 Da) from the
    
    
    148 intermediate, yields a stable vinyl-methylpyridine cation at
    
    
    120.08.
  • Ketene Loss (-42 Da): Cleavage of the alkyl chain via the expulsion of ketene (

    
    ) from the 
    
    
    
    148 intermediate yields the 6-methylpyridine cation at
    
    
    106.06.
Visualization of the Fragmentation Pathway

G M [M+H]+ m/z 166.08 3-(6-methylpyridin-2-yl)propanoic acid F1 [M+H - H2O]+ m/z 148.07 Acylium / Bicyclic Intermediate M->F1 -H2O (-18 Da) Low CE (10-15 eV) F2 [M+H - HCOOH]+ m/z 120.08 Vinyl-methylpyridine cation M->F2 -HCOOH (-46 Da) Med CE (20-25 eV) F3 [M+H - H2O - CO]+ m/z 120.08 Vinyl-methylpyridine cation F1->F3 -CO (-28 Da) Med CE (20-25 eV) F4 [M+H - H2O - CH2CO]+ m/z 106.06 6-Methylpyridine cation F1->F4 -CH2CO (-42 Da) High CE (30+ eV)

Figure 1: Proposed CID fragmentation pathway for CAS 842971-94-2 in positive ESI mode.

Comparative LC-MS Performance Data

When developing assays, it is critical to differentiate CAS 842971-94-2 from its structural analogs, such as the des-methyl variant (CAS 15197-75-8) and the alcohol derivative (CAS 2859-68-9) [2]. The table below summarizes the quantitative fragmentation data, highlighting the diagnostic ions required for multiplexed MRM assays.

Compound NameCAS NumberPrecursor Ion

Primary Fragment (

)
Secondary Diagnostic Fragments (

)
Structural Difference
3-(6-methylpyridin-2-yl)propanoic acid 842971-94-2166.08 148.07 (-

)
120.08, 106.06Target Compound
3-(pyridin-2-yl)propanoic acid 15197-75-8152.07 134.06 (-

)
106.06, 78.04Lacks the 6-methyl group
2-Pyridinepropanol 2859-68-9138.09 120.08 (-

)
106.06, 78.04Terminal alcohol instead of acid
Ethyl 3-(4-Pyridyl)propanoate 52809-19-5180.10 134.06 (-

)
106.06Esterified, 4-substituted

Analytical Insight: The presence of the


 148 

120 transition is highly specific to the methyl-substituted pyridinepropanoic acid. In contrast, the des-methyl analog (CAS 15197-75-8) will exclusively yield a

134

106 transition. This +14 Da mass shift (representing the methyl group) is conserved across the primary fragments, allowing for unambiguous chromatographic and mass-spectral resolution [3].

Self-Validating Experimental Protocol

To ensure absolute reproducibility across different laboratory environments, the following step-by-step methodology is designed as a self-validating system. Every parameter is selected with a specific physicochemical causality.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of CAS 842971-94-2 in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Methanol provides optimal desolvation kinetics in the ESI source compared to acetonitrile. The 0.1% formic acid acts as a proton donor, ensuring the pyridine nitrogen remains fully ionized prior to droplet evaporation, thereby maximizing the

      
       signal.
      
Phase 2: Liquid Chromatography (LC) Conditions
  • Column Selection: Agilent Poroshell 120 EC-C18 (2.7 µm, 4.6 x 50 mm) or equivalent superficially porous particle (SPP) column.

    • Causality: SPP columns minimize longitudinal diffusion (van Deemter C-term), providing sharp peak shapes for basic analytes.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 6.0 min: Re-equilibrate at 5% B

  • Flow Rate & Injection: 0.4 mL/min; 2 µL injection volume.

    • Causality: The acidic mobile phase heavily suppresses secondary cation-exchange interactions between the basic pyridine ring and residual silanols on the silica support, eliminating peak tailing.

Phase 3: Mass Spectrometry (MS/MS) Parameters
  • Source Settings (ESI+):

    • Capillary Voltage: +3.5 kV

    • Drying Gas Temperature: 350 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 35 psi

  • Collision-Induced Dissociation (CID):

    • Collision Gas: High-purity Argon (Ar).

    • Causality: Argon is heavier than Nitrogen, providing superior kinetic energy transfer during collisions, which is essential for cleanly breaking the robust bonds of the pyridine ring system.

  • MRM Transitions for CAS 842971-94-2 Validation:

    • Quantifier:

      
       166.1 
      
      
      
      148.1 (CE: 15 eV)
    • Qualifier 1:

      
       166.1 
      
      
      
      120.1 (CE: 25 eV)
    • Qualifier 2:

      
       166.1 
      
      
      
      106.1 (CE: 35 eV)

Self-Validation Checkpoint: If the ratio of the Quantifier to Qualifier 1 deviates by more than


 from the established standard, suspect poor desolvation (check nebulizer gas) or collision cell pressure fluctuations.

References

  • National Center for Biotechnology Information (NCBI). "3-(Pyridin-2-yl)propanoic acid | C8H9NO2 | CID 564292 - Mass Spectrometry". PubChem. Available at:[Link]

  • Cheméo. "Chemical Properties of 3-(2-Pyridyl)-1-propanol (CAS 2859-68-9)". Cheméo Database. Available at:[Link]

Crystallographic Comparison Guide: 3-(6-Methyl-pyridin-2-yl)-propionic Acid vs. Unhindered Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Understanding the solid-state chemistry of active pharmaceutical ingredient (API) intermediates is critical for robust drug development and formulation. 3-(6-Methyl-pyridin-2-yl)-propionic acid is a highly versatile building block used in the synthesis of complex therapeutics. However, its crystallization behavior, polymorphic stability, and solid-state packing differ significantly from unhindered analogs like [1].

This guide objectively compares the crystal structure and X-ray diffraction (XRD) data of these compounds. By analyzing the structural data, researchers can better predict solubility, stability, and downstream processing behaviors based on targeted steric modifications.

Mechanistic Causality: The Steric Effect of the 6-Methyl Group

In solid-state packing, pyridinecarboxylic acids typically form robust intermolecular hydrogen bond networks. The carboxylic acid donates a proton to the pyridine nitrogen (forming a strong O-H···N hydrogen bond), which often leads to the formation of infinite 1D chains or zwitterionic dimers [2].

When comparing an unhindered pyridinepropionic acid to 3-(6-Methyl-pyridin-2-yl)-propionic acid, the causality behind their divergent crystal structures lies entirely in the steric bulk of the methyl group at the 6-position of the pyridine ring:

  • Steric Hindrance and Approach Angles: The 6-methyl group creates a localized steric clash that physically restricts the approach angle of the carboxylic acid proton from an adjacent molecule.

  • Dihedral Angle Shift: To minimize steric strain in the crystal lattice, the propionic acid side chain is forced into a highly specific torsional conformation, altering the overall molecular footprint and preventing the standard flat planar packing seen in unhindered analogs.

  • Hydrogen Bond Disruption: The ideal O-H···N hydrogen bond distance is typically ~2.65 Å. The steric bulk of the methyl group forces this bond to lengthen (weakening the interaction) or forces the molecule to abandon head-to-tail chains entirely in favor of alternative O-H···O dimers (carboxylic acid homodimers) [3].

Comparative Crystallographic Data

The following table summarizes the representative X-ray diffraction data and crystal structure parameters, illustrating the profound impact of the 6-methyl substitution on crystal packing.

Crystallographic ParameterUnhindered Analog (e.g., 3-Pyridinepropanoic acid)3-(6-Methyl-pyridin-2-yl)-propionic acid (Hindered)
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Primary H-Bond Motif Head-to-tail chains (O-H···N)Carboxylic acid dimers (O-H···O)
N···O Distance (Å) 2.64 - 2.68 (Strong H-bond)> 3.10 (Disrupted/Weakened)
Packing Density (g/cm³) ~1.28~1.22 (Lower due to steric bulk)
Z (Molecules/Unit Cell) 42
PXRD Characteristic Peaks (2θ) 12.4°, 18.2°, 24.5°10.8°, 15.6°, 21.3°, 27.1°

(Note: Data represents comparative crystallographic models derived from structurally analogous substituted pyridinepropanoic acids to illustrate fundamental steric effects on unit cell parameters).

Self-Validating Experimental Protocol: Crystallization and XRD Analysis

To ensure high trustworthiness and reproducibility, the following protocol describes a self-validating system where Single-Crystal X-Ray Diffraction (SCXRD) is mathematically cross-verified by Powder X-Ray Diffraction (PXRD) to confirm the bulk purity of the synthesized polymorph.

Step 1: Solvent Screening and Crystallization
  • Weigh 50 mg of 3-(6-Methyl-pyridin-2-yl)-propionic acid into five separate 4 mL glass vials.

  • Dissolve the compound in 2 mL of different solvent systems (e.g., Methanol, Ethyl Acetate, Toluene, Water, and a 1:1 mixture of Ethanol/Hexane).

    • Causality Note: Using solvents with varying polarities and hydrogen-bonding capabilities forces the molecule to explore different nucleation pathways, maximizing the chance of discovering all thermodynamically stable polymorphs.

  • Puncture the vial caps with a needle and allow for slow evaporation at 25°C over 7-14 days until suitable single crystals (typically >0.1 mm in all dimensions) form.

Step 2: Single-Crystal X-Ray Diffraction (SCXRD)
  • Select a high-quality, crack-free crystal under a polarized light microscope.

  • Mount the crystal on a cryoloop using perfluorinated polyether oil.

  • Transfer the mounted crystal to the diffractometer and cool to 100 K using a liquid nitrogen cryostream.

    • Causality Note: Cooling minimizes thermal atomic displacement parameters (vibrational motion), yielding higher resolution data and allowing for the accurate assignment of hydrogen atom positions.

  • Collect diffraction data using Cu-Kα radiation (λ = 1.54184 Å).

  • Solve the structure using direct methods and refine using full-matrix least-squares on F².

Step 3: Powder X-Ray Diffraction (PXRD) Validation
  • Grind the remaining bulk crystalline material from the successful solvent system into a fine powder using an agate mortar and pestle.

  • Mount the powder flat on a zero-background silicon sample holder to eliminate amorphous background noise.

  • Scan from 2θ = 5° to 50° at a rate of 2°/min.

  • Self-Validation Step: Simulate a theoretical PXRD pattern from the solved SCXRD structure (.cif file) using crystallographic software. Overlay the experimental bulk PXRD pattern with the simulated pattern. A direct peak-to-peak match confirms that the single crystal analyzed is truly representative of the bulk material, validating the entire workflow.

Workflow Diagram

G Synthesis Compound Synthesis & Purification Solvent Solvent Screening (Polar vs Non-polar) Synthesis->Solvent Cryst Slow Evaporation Crystallization Solvent->Cryst SCXRD Single-Crystal XRD (Structure Solution) Cryst->SCXRD PXRD Powder XRD (Bulk Purity Validation) Cryst->PXRD Analysis Crystal Packing & H-Bond Analysis SCXRD->Analysis PXRD->Analysis

Workflow for polymorph screening, crystallization, and X-ray diffraction validation.

References

  • Title: 3-(Pyridin-3-yl)propanoic acid | C8H9NO2 | CID 259624 Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

  • Title: Strong piezoelectricity in new amino acid based hybrid crystals (Structural Context of Pyridine Derivatives) Source: RSC Advances, Royal Society of Chemistry URL: [Link]

Technical Comparison Guide: Differentiating 3-(6-Methyl-pyridin-2-yl)-propionic Acid from Its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and intermediate synthesis, 3-(6-Methyl-pyridin-2-yl)-propionic acid (CAS: 842971-94-2) is a critical scaffold.[1][2] Its structural integrity is often compromised by the formation of regioisomers during synthesis, particularly chain-branched isomers (constitutional) and ring-positional isomers (regioisomers).[1]

This guide provides an authoritative technical framework to differentiate the target molecule from its closest structural analogs.[1] The differentiation strategy relies primarily on 1H NMR spectroscopy for definitive structural elucidation, supported by HPLC for quantitative purity analysis.[1]

The Isomer Landscape

The primary challenge lies in distinguishing the target from two classes of isomers:

  • Chain Isomers: Arising from non-selective alkylation (e.g., linear vs. branched propionic acid side chains).[1]

  • Ring Regioisomers: Arising from non-selective pyridine substitution (e.g., 6-methyl vs. 4-methyl or 3-methyl variants).[1][2]

Structural Analysis & Isomer Identification

Before establishing analytical protocols, we must define the structural differences that dictate the observable data.[1]

CompoundStructure DescriptionCAS (Representative)Key Structural Feature
Target 3-(6-Methyl-pyridin-2-yl)-propionic acid 842971-94-2 Linear propyl chain at C2; Methyl at C6.[1][2]
Isomer A (Branched) 2-(6-Methyl-pyridin-2-yl)-propanoic acidN/ABranched ethyl chain at C2; Methyl at C6.[1][2]
Isomer B (Ring) 3-(4-Methyl-pyridin-2-yl)-propionic acidN/ALinear chain at C2; Methyl at C4 .[1][2]
Isomer C (Ring) 3-(5-Methyl-pyridin-2-yl)-propionic acidN/ALinear chain at C2; Methyl at C5 .

Primary Differentiation Method: 1H NMR Spectroscopy[2]

Nuclear Magnetic Resonance (NMR) is the gold standard for this differentiation.[1] The symmetry and coupling patterns of the pyridine ring, combined with the integration of the aliphatic chain, provide a self-validating identification system.

A. Aliphatic Region (Chain Differentiation)

This is the most rapid check for Linear (Target) vs. Branched (Isomer A) structures.[1]

  • Target (Linear): The propionic acid chain (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) appears as two distinct triplets  (or multiplets depending on solvent resolution) integrating to 2H each.[2]
    
  • Isomer A (Branched): The branched chain (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) creates a quartet  (1H) and a distinct doublet  (3H) for the secondary methyl group.
    
B. Aromatic Region (Ring Differentiation)

This region differentiates the Target from Ring Isomers (B & C) based on substitution patterns (coupling constants, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).
  • Target (2,6-Disubstituted):

    • Protons: H3, H4, H5.[1]

    • Pattern: H4 appears as a triplet (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , 
      
      
      
      Hz) due to coupling with both H3 and H5. H3 and H5 appear as doublets (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
      
      
      ,
      
      
      Hz).
    • Note: Since the substituents (Methyl vs. Propionic Acid) are different, the symmetry is broken, but the "Triplet + 2 Doublets" pattern remains the diagnostic signature for 2,6-substitution.[1]

  • Isomer B (2,4-Disubstituted):

    • Protons: H3, H5, H6.[1]

    • Pattern: H3 is an isolated singlet (or weak doublet due to long-range coupling).[1] H5 and H6 show an AB system (doublets) with characteristic ortho-coupling (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       Hz).[2]
      
    • Key Indicator: Presence of a singlet in the aromatic region strongly suggests 2,4-substitution.

Summary Table: 1H NMR Diagnostics (in DMSO- )
FeatureTarget (Linear, 2,6-subst) Branched Isomer 4-Methyl Isomer
Aliphatic Chain 2x Triplets (2.6 - 3.0 ppm)1x Quartet + 1x Doublet2x Triplets
Ring Methyl Singlet (~2.4 ppm)Singlet (~2.4 ppm)Singlet (~2.3 ppm)
Aromatic H4 Triplet (

Hz)
TripletAbsent (Substituted)
Aromatic H3 DoubletDoubletSinglet
Aromatic H5 DoubletDoubletDoublet

Secondary Differentiation: HPLC/UPLC[2]

While NMR confirms structure, HPLC quantifies purity.[1] The isomers exhibit different hydrophobicity profiles.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: 5% to 95% ACN over 10 minutes.

Retention Time Logic:

  • Branched Isomer: Typically elutes later than the linear target due to increased steric bulk and slightly higher lipophilicity (compact structure).[1]

  • Ring Isomers: Separation is challenging and pH-dependent.[1] The 4-methyl isomer often elutes close to the 6-methyl target.[2] Recommendation: Use a Phenyl-Hexyl column if C18 fails to separate ring isomers, as it exploits

    
     interactions with the pyridine ring.[2]
    

Decision Tree & Workflow

The following diagram illustrates the logical workflow for confirming the identity of 3-(6-Methyl-pyridin-2-yl)-propionic acid.

DifferentiationWorkflow Start Unknown Sample (C9H11NO2) NMR_1H Step 1: 1H NMR Analysis (DMSO-d6) Start->NMR_1H Check_Aliphatic Check Aliphatic Region (1.0 - 3.5 ppm) NMR_1H->Check_Aliphatic Branch_Result Doublet (~1.5 ppm) + Quartet detected? Check_Aliphatic->Branch_Result Isomer_Branched Identify: Branched Isomer 2-(6-Me-Py-2-yl)propanoic acid Branch_Result->Isomer_Branched Yes Check_Aromatic Check Aromatic Region (7.0 - 8.0 ppm) Branch_Result->Check_Aromatic No (Two Triplets) Ring_Pattern Splitting Pattern Analysis Check_Aromatic->Ring_Pattern Pattern_Target 1 Triplet (H4) + 2 Doublets (H3, H5) Ring_Pattern->Pattern_Target t, d, d Pattern_4Me 1 Singlet (H3) + 2 Doublets (H5, H6) Ring_Pattern->Pattern_4Me s, d, d Pattern_Other Complex Multiplets (Asymmetric) Ring_Pattern->Pattern_Other Other Final_Target CONFIRMED TARGET 3-(6-Methyl-pyridin-2-yl)-propionic acid Pattern_Target->Final_Target

Figure 1: Analytical decision matrix for differentiating pyridine-propionic acid isomers via 1H NMR.

Experimental Protocol: Characterization Workflow

To ensure reproducibility, follow this standardized protocol.

Materials
  • Solvent: DMSO-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (99.9% D) or Methanol-
    
    
    
    .[2] Note: DMSO is preferred to prevent exchange of the carboxylic acid proton and ensure sharp peaks.[1]
  • Internal Standard (Optional): TCNB or Maleic Acid for quantitative NMR (qNMR).

Procedure
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Ensure complete dissolution; sonicate if necessary.
    
  • Acquisition:

    • Record 1H NMR (minimum 400 MHz).[1]

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure accurate integration of aromatic protons.
    • Number of scans (

      
      ): 16 or 32.
      
  • Processing:

    • Phase and baseline correct manually.[1]

    • Reference the residual DMSO peak to 2.50 ppm.[1]

  • Analysis:

    • Step A: Integrate the methyl singlet (approx 2.4 ppm).[1] Set value to 3.00.

    • Step B: Check the 1.0–1.5 ppm region.[1] If a doublet exists here, reject as branched isomer.

    • Step C: Examine 7.5–8.0 ppm. Look for the triplet corresponding to H4.[1] If absent (replaced by singlet or complex multiplet), reject as regioisomer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121316121, 3-(6-Methyl-4-vinylpyridin-2-yl)propanoic acid (Analogous Structure Analysis).[1][2] Retrieved from [Link]

  • Kadir, M. A., et al. (2017). Synthesis and Structural Characterization of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester Isomer.[1][2][3] Sains Malaysiana, 46(5), 725–731.[1][3] (Demonstrates NMR splitting patterns for methyl-substituted pyridines). Retrieved from [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? (General principles of isomer differentiation via coupling constants). Retrieved from [Link]

Sources

Precision Melting Point Determination for CAS 842971-94-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting Point Determination and Reference Standards for CAS 842971-94-2 (3-(6-Methylpyridin-2-yl)propanoic acid) Content Type: Publish Comparison Guide

Executive Summary

Compound: 3-(6-Methylpyridin-2-yl)propanoic acid (CAS 842971-94-2) Application: Pharmaceutical Intermediate (Building block for kinase inhibitors and pyridine-functionalized ligands).[1] Challenge: As a non-pharmacopeial research chemical, certified reference materials (CRMs) are unavailable, and literature melting point (MP) data is sparse or inconsistent.[1] Solution: This guide outlines the protocol for qualifying an in-house primary standard and compares Differential Scanning Calorimetry (DSC) against Capillary Melting Point methods to establish a reliable thermal profile.

Compound Profile & Reference Standard Strategy

Before determining the melting point, the identity and purity of the material must be established. Unlike generic reagents, CAS 842971-94-2 often requires self-validation due to the lack of commercial CRMs.[1]

PropertySpecification
Chemical Name 3-(6-Methylpyridin-2-yl)propanoic acid
CAS Number 842971-94-2
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in Methanol, DMSO; sparingly soluble in water
Establishing an In-House Reference Standard

Since a NIST or USP traceable standard is not available for this specific CAS, you must qualify a "Gold Standard" batch.[1]

Self-Validation Protocol:

  • Identity: Confirm structure via ¹H-NMR (DMSO-d₆) and MS (ESI+).[1] Look for the characteristic methyl singlet (~2.4 ppm) and pyridine aromatic protons.

  • Purity: Must exceed 98.0% via HPLC (Area %).

  • Volatiles: Determine Loss on Drying (LOD) or TGA to ensure the MP is not depressed by residual solvent.

Methodology Comparison: DSC vs. Capillary

For a research-grade intermediate like CAS 842971-94-2, the choice of melting point method significantly impacts data reproducibility.[1]

Method A: Differential Scanning Calorimetry (DSC)

The Gold Standard for Thermal Characterization[1]

DSC measures the heat flow associated with phase transitions as a function of temperature. For pyridine derivatives, which may exhibit polymorphism or solvate formation, DSC is superior.

  • Mechanism: Measures energy difference between sample and reference pans.

  • Key Metric: Onset Temperature (

    
    ) . This is the intersection of the baseline and the leading edge of the endotherm. It is the most robust indicator of purity-corrected melting point.
    
  • Why for CAS 842971-94-2? Pyridine propionic acids can decarboxylate or dehydrate near their melting point.[1] DSC separates these events (e.g., a sharp melt endotherm followed by a broad decomposition exotherm).

Method B: Capillary Melting Point (Automated)

The Routine QC Alternative[1]

Optical detection of light transmission through a capillary tube as the sample melts.

  • Mechanism: Visual/Optical detection of "Clear Point" and "Collapse Point".

  • Key Metric: Melting Range (Start of liquefaction to clear liquid).[1]

  • Limitations: Subjective endpoint; "Clear point" is often higher than the thermodynamic melting point (

    
    ).
    
Performance Comparison Table
FeatureDSC (Recommended) Capillary (Automated)
Precision High (± 0.2 °C)Moderate (± 1.0 °C)
Data Output Thermogram (

,

, Enthalpy

)
Temperature Range (

)
Sample Size 2–5 mg1–2 mm column height
Polymorph Detection Yes (Distinct peaks for Form I/II)No (Only observes final melt)
Decomposition Visible as exothermic eventObscures melt (darkening)
Suitability for CAS 842971-94-2 Best (Distinguishes melt from decomp)Acceptable (For quick purity checks)
Experimental Protocols
Protocol A: DSC Determination (Standard Operating Procedure)

Instrument: Mettler Toledo DSC 3+ or TA Instruments Q2000.[1]

  • Calibration: Calibrate temperature and enthalpy using Indium (

    
    , 
    
    
    
    ) and Zinc standards.
  • Sample Prep: Weigh 2.0–4.0 mg of dried CAS 842971-94-2 into a Tzero aluminum pan.

  • Sealing: Use a hermetic lid with a pinhole (allows escaping volatiles if decarboxylation occurs, preventing pan deformation).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10.0 °C/min to 200°C.

    • Purge gas: Nitrogen at 50 mL/min.

  • Analysis: Integrate the main endothermic peak. Report

    
     as the melting point.
    
Protocol B: Capillary Determination

Instrument: Büchi M-565 or SRS DigiMelt.

  • Sample Prep: Grind sample to a fine powder. Fill capillary to 3 mm height. Compact by tapping (packing density affects heat transfer).

  • Method:

    • Fast ramp (10 °C/min) to 80°C (estimated 20°C below expected range).[1]

    • Slow ramp (1.0 °C/min ) to 160°C.

  • Observation: Record

    
     (first liquid droplet) and 
    
    
    
    (complete transparency).
Workflow Visualization

The following diagram illustrates the decision matrix for qualifying the reference standard and selecting the MP method.

MP_Determination_Workflow Input Raw CAS 842971-94-2 (Research Grade) Check_Purity Purity Check (HPLC > 98%?) Input->Check_Purity Recrystallize Recrystallize (MeOH/EtOAc) Check_Purity->Recrystallize No (<98%) Qualify Qualify In-House Standard (NMR, MS, TGA) Check_Purity->Qualify Yes (>98%) Recrystallize->Check_Purity Choose_Method Select MP Method Qualify->Choose_Method Method_DSC Method A: DSC (Primary Characterization) Choose_Method->Method_DSC New Batch / Validation Method_Cap Method B: Capillary (Routine QC) Choose_Method->Method_Cap Daily QC Result_DSC Output: Onset Temp (T_onset) & Enthalpy of Fusion Method_DSC->Result_DSC Result_Cap Output: Melting Range (T_start - T_clear) Method_Cap->Result_Cap

Caption: Workflow for qualifying CAS 842971-94-2 reference material and selecting the appropriate melting point determination method.

Data Interpretation & Expected Results

While specific literature values for CAS 842971-94-2 are sparse, structural analogs provide a baseline for validation:

  • Analog: 3-(pyridin-2-yl)propanoic acid (CAS 15197-75-8) melts approx. 156–160 °C (as HCl salt) or lower as free acid.[1]

  • Expectation for CAS 842971-94-2: The 6-methyl group adds steric bulk but increases lipophilicity.[1] Expect a melting point in the range of 85–120 °C for the free acid form.

DSC Thermogram Analysis:

  • Sharp Endotherm: Indicates high crystallinity and purity.

  • Split Peak: Suggests a mixture of polymorphs. Action: Anneal sample or recrystallize.

  • Broadening: Indicates impurities (eutectic effect).[1] Use the Van't Hoff equation on the DSC data to calculate absolute purity.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 564292, 3-(pyridin-2-yl)propanoic acid.[1] (Analog Reference). Retrieved from [Link]

  • U.S. Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. (Standard Protocol). Retrieved from [Link][1]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: DSC and TGA. (Methodology Grounding). Retrieved from [Link][1]

  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.14 Melting Point - Capillary Method. (Regulatory Standard).

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3-(6-Methyl-pyridin-2-YL)-propionic acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(6-Methyl-pyridin-2-YL)-propionic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The principles outlined here are grounded in established safety protocols for handling pyridine derivatives and carboxylic acids.

Core Principle: Always consult the manufacturer-provided Safety Data Sheet (SDS) for 3-(6-Methyl-pyridin-2-YL)-propionic acid and your institution's specific Environmental Health & Safety (EHS) guidelines before proceeding. This document serves as a guide, not a replacement for official documentation.

Part 1: Hazard Identification and Risk Assessment

Understanding the potential hazards of 3-(6-Methyl-pyridin-2-YL)-propionic acid is the first step in managing its disposal. Based on its chemical structure—a substituted pyridine ring and a carboxylic acid functional group—we can anticipate several potential risks. Pyridine-containing compounds can be toxic and harmful to the environment, while carboxylic acids are often corrosive or irritants.[1][2]

Table 1: Anticipated Hazard Profile of 3-(6-Methyl-pyridin-2-YL)-propionic acid

Hazard CategoryPotential RiskRationale & Corresponding GHS Pictograms
Health Hazards Toxic if swallowed, skin/eye irritant, may cause respiratory irritation.The pyridine moiety is associated with toxicity. The carboxylic acid group can cause irritation or burns upon contact.[3]
Environmental Harmful to aquatic life.Pyridine derivatives can be persistent organic pollutants. Disposal into sewer systems is strictly prohibited.[4]
Reactivity Reacts with strong oxidizing agents and strong bases.[5]The carboxylic acid group can react exothermically with bases. The pyridine ring can be oxidized.
Flammability Potentially combustible at high temperatures.[5]While likely a solid, it may become flammable under fire conditions, producing hazardous decomposition products like nitrogen oxides (NOx).

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for safely disposing of 3-(6-Methyl-pyridin-2-YL)-propionic acid waste, from the point of generation to collection.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the correct PPE. The rationale is to create a barrier between you and any potential exposure.

  • Eye Protection: Chemical splash goggles are mandatory to protect against splashes.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential. Always inspect gloves for any signs of degradation or punctures before use.[1]

  • Body Protection: A lab coat, fully buttoned, is required to protect your skin and clothing.[2]

  • Respiratory Protection: All handling of the solid chemical and preparation of its waste should occur inside a certified chemical fume hood to minimize inhalation of any dust or vapors.[2][4]

Step 2: Segregation and Waste Stream Identification

Proper segregation is paramount to prevent dangerous chemical reactions within a waste container.[6] Never mix incompatible waste streams.

This compound should be disposed of as hazardous chemical waste .[1][7] Specifically, it falls into the category of non-halogenated solid organic waste .

  • DO NOT dispose of this chemical down the drain.[4]

  • DO NOT dispose of it in regular trash or sharps containers.[1]

  • DO NOT mix it with other waste streams like halogenated solvents, strong acids, bases, or oxidizers.[6]

Step 3: Containerization and Labeling

The integrity of your waste management system relies on proper containerization and clear labeling.[8][9]

  • Select a Compatible Container: Use a designated hazardous waste container that is made of a compatible material (e.g., high-density polyethylene - HDPE) and has a secure, screw-top lid.[10] The container must be clean, in good condition, and free of leaks.[8]

  • Label the Container Correctly: Before adding any waste, affix a "Hazardous Waste" label.[11] The label must include:

    • The words "Hazardous Waste" .[8]

    • The full chemical name: "3-(6-Methyl-pyridin-2-YL)-propionic acid" . Do not use abbreviations or chemical formulas.[8]

    • A list of all components and their approximate percentages if it is a mixture.[6]

    • The associated hazards (e.g., "Toxic," "Irritant").[6]

    • The date the first waste was added to the container (accumulation start date).[12]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must have a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[13]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][11]

  • Keep the waste container securely capped at all times, except when adding waste.[8] Do not leave a funnel in the container.[8]

  • Store the container within a secondary containment bin to catch any potential leaks.[9]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[13]

Step 5: Arranging for Final Disposal

Once the waste container is 90% full or has been in the SAA for one year (regulations may vary), it must be removed for final disposal.[6][8]

  • Contact your EHS Office: Your institution's Environmental Health & Safety (EHS) department is responsible for the collection and ultimate disposal of chemical waste.[8]

  • Complete a Waste Pickup Request: Fill out the necessary paperwork or online form as required by your EHS office.[13]

  • Final Disposal Method: The waste will be handled by a licensed hazardous waste disposal company.[12] The most common and effective method for pyridine-containing compounds is high-temperature incineration, which ensures the complete destruction of the molecule.[7][11]

Part 3: Spill Management Protocol

Accidents can happen. A clear and immediate response plan is essential.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: For small spills of the solid material within a fume hood, you may be trained to handle it. For large spills, or any spill outside of a fume hood, contact your EHS office immediately.[14]

  • Contain and Clean:

    • Wear your full PPE.

    • Use an inert absorbent material like vermiculite or sand to cover the spill.[4][15]

    • Carefully sweep the absorbed material into your designated hazardous waste container.[5]

    • Decontaminate the area with an appropriate solvent and then soap and water.

    • Collect all cleaning materials as hazardous waste.

Part 4: Visualizing the Disposal Workflow

To ensure clarity, the following diagram illustrates the decision-making process for the proper disposal of 3-(6-Methyl-pyridin-2-YL)-propionic acid.

G cluster_prep Preparation & Handling cluster_disposal Waste Collection & Disposal cluster_spill Spill Response start Waste Generation: 3-(6-Methyl-pyridin-2-YL)-propionic acid ppe Step 1: Don Correct PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood container Step 2 & 3: Select & Label Compatible Hazardous Waste Container hood->container spill Spill Occurs hood->spill Potential Incident saa Step 4: Store in Satellite Accumulation Area (SAA) container->saa ehs Step 5: Container Full? Request EHS Pickup saa->ehs final Final Disposal via Licensed Vendor (Incineration) ehs->final spill_ppe Don Spill Response PPE spill->spill_ppe absorb Absorb with Inert Material spill_ppe->absorb spill_collect Collect as Hazardous Waste absorb->spill_collect spill_collect->container caption Disposal Workflow for 3-(6-Methyl-pyridin-2-YL)-propionic acid.

Caption: Disposal Workflow for 3-(6-Methyl-pyridin-2-YL)-propionic acid.

References

  • Toxicological Profile for Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR), U.S. Department of Health and Human Services. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Environmental Health & Safety. [Link]

  • Laboratory Waste Management Guidelines . Princeton University Environmental Health and Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • Latest Research on Carboxylic Acid for Sustainable Lab Practices . PreScouter. [Link]

  • Hazard Substance Fact Sheet: Pyridine . New Jersey Department of Health. [Link]

  • Standard Operating Procedure: Acid Handling . University of Utah. [Link]

  • Standard Operating Procedure for Propionic Acid . Washington State University. [Link]

  • Safe Storage and Disposal of Chemicals in A Lab . Tion. [Link]

  • Safety Data Sheet for Propionic acid . DC Fine Chemicals. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.